6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-9-6-10(8-4-2-1-3-5-8)16-12(9)14-7-13-11/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGYRNXYBVJXFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350563 | |
| Record name | 6-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35970-78-6 | |
| Record name | 6-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a core structure in numerous biologically active molecules, and the 6-phenyl substitution has been explored for its potential to modulate various cellular pathways, including those involved in cancer. This document details the primary synthetic routes, experimental protocols, and relevant biological context to aid researchers in the development of novel therapeutics.
Synthetic Strategy and Core Reactions
The most prevalent and efficient method for the synthesis of this compound involves a two-step sequence:
-
Gewald Reaction: This multicomponent reaction is employed to construct the key intermediate, 2-amino-5-phenylthiophene-3-carboxamide. This reaction typically involves the condensation of an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. To achieve the desired 6-phenyl substitution on the final thienopyrimidine ring, phenylacetaldehyde is used as the aldehyde component in the Gewald reaction.
-
Pyrimidine Ring Annulation: The 2-amino-5-phenylthiophene-3-carboxamide intermediate then undergoes cyclization to form the fused pyrimidine ring. This is commonly achieved by reacting the aminothiophene with a one-carbon synthon, such as formic acid or formamide, under heating.
This synthetic approach is highly versatile and allows for the introduction of various substituents on the thiophene and pyrimidine rings, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of 2-amino-5-phenylthiophene-3-carboxamide (Intermediate 1)
Reaction: Gewald three-component reaction.
Procedure:
-
To a solution of phenylacetaldehyde (1.20 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL), a catalytic amount of a suitable base, such as triethylamine or morpholine (0.2 mL), is added.[1]
-
The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to afford pure 2-amino-5-phenylthiophene-3-carboxamide.
| Parameter | Value | Reference |
| Phenylacetaldehyde | 10 mmol | [1] |
| Cyanoacetamide | 10 mmol | [1] |
| Sulfur | 10 mmol | [1] |
| Catalyst | Triethylamine/Morpholine | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 4-6 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 70-85% (Typical) | |
| Melting Point | 198-200 °C |
Synthesis of this compound (Final Product)
Reaction: Cyclization of 2-aminothiophene-3-carboxamide.
Procedure:
-
A mixture of 2-amino-5-phenylthiophene-3-carboxamide (2.18 g, 10 mmol) and an excess of formic acid (20 mL) is heated to reflux for 4-6 hours.[1] Alternatively, formamide can be used as both the reagent and solvent, with the reaction mixture being heated at 150-160 °C for a similar duration.
-
The progress of the cyclization is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature. If formic acid is used, the excess acid is removed under reduced pressure.
-
The resulting solid is triturated with water, collected by filtration, and washed thoroughly with water to remove any remaining acid or formamide.
-
The crude product is then recrystallized from a suitable solvent, such as glacial acetic acid or DMF, to yield pure this compound.
| Parameter | Value | Reference |
| 2-amino-5-phenylthiophene-3-carboxamide | 10 mmol | [1] |
| Reagent | Formic Acid or Formamide | [1] |
| Reaction Time | 4-6 hours | [1] |
| Reaction Temperature | Reflux (Formic Acid) or 150-160 °C (Formamide) | [1] |
| Yield | 75-90% (Typical) | |
| Melting Point | >300 °C | |
| Molecular Formula | C12H8N2OS | [2] |
| Molecular Weight | 228.27 g/mol | [2] |
Visualization of Synthetic and Signaling Pathways
Synthetic Pathway
The overall synthetic scheme for this compound is depicted below.
Caption: Synthetic route to this compound.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for synthesis and purification.
Biological Context and Signaling Pathway
Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds in cancer research, with many exhibiting potent inhibitory activity against various protein kinases. A significant number of these compounds have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4][5] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[6][7] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention.
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately promote cell growth, proliferation, and survival.
Inhibitors based on the thieno[2,3-d]pyrimidine scaffold, including potentially this compound, are designed to compete with ATP for binding to the kinase domain of EGFR. By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling and inhibiting cancer cell proliferation.
The following diagram illustrates the EGFR signaling pathway and the proposed mechanism of action for thieno[2,3-d]pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and inhibition by thienopyrimidines.
Conclusion
The synthesis of this compound is a well-established process that leverages the robust Gewald reaction and a subsequent cyclization step. This technical guide provides researchers with the fundamental knowledge and detailed protocols necessary to synthesize this and related compounds. The potential of thieno[2,3-d]pyrimidine derivatives as inhibitors of key signaling pathways, such as the EGFR pathway, underscores their importance in the ongoing quest for novel and effective anticancer therapies. Further exploration of this chemical scaffold holds significant promise for the development of next-generation targeted therapeutics.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. 6-Phenylthieno 2,3-d pyrimidin-4(3H)-one 35970-78-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
The Physicochemical Landscape of Thienopyrimidine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Thienopyrimidines, a class of heterocyclic compounds structurally analogous to purines, have emerged as a versatile and promising scaffold in modern drug discovery.[1][2] Their inherent ability to interact with a wide range of biological targets has led to the development of numerous derivatives with potent therapeutic activities, including anticancer, anti-infective, and anti-inflammatory properties.[2][3] Several thienopyrimidine-based drugs have received FDA approval or are currently in clinical trials, underscoring their therapeutic potential.[4] This technical guide provides an in-depth exploration of the core physicochemical properties of thienopyrimidine derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.
Core Physicochemical Properties: A Tabular Overview
The optimization of physicochemical properties is a cornerstone of successful drug development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and efficacy. Key parameters such as solubility, lipophilicity (logP/logD), and the acid dissociation constant (pKa) are critical determinants of a drug candidate's behavior in biological systems.
Table 1: Physicochemical Properties of Selected Thienopyrimidine Derivatives
| Compound ID | Structure | Molecular Weight ( g/mol ) | Calculated logP | Predicted Aqueous Solubility (logS) | Notes | Reference(s) |
| Pictilisib (GDC-0941) | Image of Pictilisib structure | 441.5 | 3.2 | -4.5 | Potent PI3K inhibitor.[4] | [4] |
| Olmutinib (HM61713) | Image of Olmutinib structure | 500.6 | 4.1 | -5.2 | Third-generation EGFR inhibitor. | [4] |
| Representative Thieno[2,3-d]pyrimidine 1 | Generic structure with R groups | Varies | 2.5 - 4.5 | -3.0 to -5.0 | Often exhibits poor to moderate solubility.[4] | [4] |
| Representative Thieno[3,2-d]pyrimidine 2 | Generic structure with R groups | Varies | 2.0 - 4.0 | -2.5 to -4.5 | Isomeric scaffold with potentially different properties. | [5] |
| Solubility-Enhanced Analog | Structure with solubilizing group | Varies | Lowered | Improved | Introduction of polar groups or salt formation can significantly enhance solubility.[2] | [2] |
Note: The data in this table are illustrative and may be based on computational predictions. Experimental values can vary depending on the specific substituents and the experimental conditions.
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible measurement of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following are detailed, standard methodologies for determining the key physicochemical parameters of thienopyrimidine derivatives.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a critical factor for oral bioavailability and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is equilibrated with a specific aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the finely powdered thienopyrimidine derivative (typically 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure that undissolved solid is present throughout the experiment.
-
-
Equilibration:
-
Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid. Alternatively, centrifuge the suspension at high speed and carefully collect the supernatant.
-
-
Quantification:
-
Determine the concentration of the dissolved thienopyrimidine derivative in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard calibration curve of the compound in the same buffer to accurately quantify the concentration.
-
-
Data Reporting:
-
Express the solubility in units of µg/mL or µM.
-
Determination of Lipophilicity (logP/logD)
Lipophilicity, a measure of a compound's affinity for a non-polar environment, is crucial for membrane permeability and target engagement. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.
Methodology (Shake-Flask Method):
-
Phase Preparation:
-
Prepare a mutually saturated system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
-
Partitioning:
-
Dissolve a known amount of the thienopyrimidine derivative in the aqueous phase to a concentration well below its aqueous solubility.
-
Add an equal volume of the n-octanol phase to the aqueous solution in a glass vial.
-
-
Equilibration:
-
Seal the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the thienopyrimidine derivative in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the ionization state of a compound at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for pKa determination.[10][11]
Methodology (Potentiometric Titration):
-
Sample Preparation:
-
Accurately weigh a small amount of the thienopyrimidine derivative and dissolve it in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
-
Titration Setup:
-
Use an automated titrator equipped with a calibrated pH electrode.
-
Maintain a constant temperature and an inert atmosphere (e.g., by purging with nitrogen or argon) to prevent interference from atmospheric CO2.
-
-
Titration:
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., KOH), depending on the nature of the analyte.
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often calculated from the first or second derivative of the curve).
-
Specialized software is typically used for accurate pKa calculation from the titration data.[10]
-
Signaling Pathways and Experimental Workflows
Thienopyrimidine derivatives exert their biological effects by modulating the activity of various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.
Key Signaling Pathways Targeted by Thienopyrimidine Derivatives
Many thienopyrimidine derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the most prominent signaling pathways targeted by this class of compounds.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of thienopyrimidine derivatives on PI3K.
Caption: Simplified VEGFR signaling pathway, a key target for anti-angiogenic thienopyrimidine drugs.
Caption: Overview of the EGFR signaling cascade, often dysregulated in cancer and targeted by thienopyrimidines.
Experimental Workflow for Physicochemical Profiling
A systematic workflow is essential for the efficient and comprehensive physicochemical characterization of a library of thienopyrimidine derivatives.
Caption: A streamlined workflow for the physicochemical profiling of thienopyrimidine derivatives in drug discovery.
Conclusion
The thienopyrimidine scaffold continues to be a rich source of novel drug candidates with diverse therapeutic applications. A thorough understanding and systematic evaluation of the physicochemical properties of its derivatives are indispensable for translating their biological potential into clinically successful drugs. This technical guide provides a foundational framework for researchers, outlining key properties, robust experimental methodologies, and the biological context of major signaling pathways. By integrating this knowledge into the drug discovery process, scientists can more effectively navigate the complexities of lead optimization and accelerate the development of the next generation of thienopyrimidine-based medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijacskros.com [ijacskros.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective inhibitors targeting critical pathways in cancer and other diseases. While the core structure itself has been a subject of synthetic interest, it is the extensively studied 6-substituted derivatives that have elucidated a multi-faceted mechanism of action. These compounds primarily function as inhibitors of key enzymes within the one-carbon metabolism pathway, including glycinamide ribonucleotide formyltransferase (GARFTase), 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), and mitochondrial serine hydroxymethyl transferase 2 (SHMT2). Furthermore, modifications to this versatile scaffold have yielded potent inhibitors of other crucial cellular kinases such as Rho-associated kinases (ROCKs), phosphoinositide 3-kinases (PI3Ks), vascular endothelial growth factor receptor-2 (VEGFR-2), and sirtuin 2 (SIRT2). This technical guide provides a comprehensive overview of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Scaffold and the Principle of Targeted Inhibition
The fundamental structure, this compound, combines a thiophene ring fused to a pyrimidine ring, with a phenyl group at the 6-position. While this core is the building block, the majority of potent biological activity is observed in derivatives where substituents are introduced, often to enhance cell permeability, target engagement, and selectivity. A common strategy involves the addition of a side chain that mimics natural ligands, such as a glutamate moiety, to facilitate uptake through specific transporters like the folate receptor (FR), which is often overexpressed in cancer cells.
Primary Mechanism of Action: Inhibition of One-Carbon Metabolism
A significant body of research has focused on this compound derivatives as potent inhibitors of enzymes crucial for de novo purine biosynthesis and mitochondrial one-carbon metabolism. These pathways are essential for the proliferation of cancer cells, which have a high demand for nucleotides and other biosynthetic precursors.
Dual Inhibition of GARFTase and AICARFTase
Several 6-substituted thieno[2,3-d]pyrimidine compounds have been identified as dual inhibitors of GARFTase and AICARFTase, two key enzymes in the de novo purine biosynthesis pathway.[1][2][3] By inhibiting these enzymes, the compounds disrupt the production of purine nucleotides, leading to cell growth arrest and apoptosis.
Signaling Pathway: De Novo Purine Biosynthesis Inhibition
Caption: Inhibition of GARFTase and AICARFTase by this compound derivatives.
Inhibition of Mitochondrial Serine Hydroxymethyl Transferase 2 (SHMT2)
Targeted metabolomics and metabolite rescue studies have revealed that certain this compound derivatives also inhibit the mitochondrial enzyme SHMT2.[2] SHMT2 is a key player in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. Inhibition of SHMT2 disrupts the supply of one-carbon units for various biosynthetic processes, including nucleotide synthesis and methylation reactions, which are critical for cancer cell survival.
Signaling Pathway: Mitochondrial One-Carbon Metabolism Inhibition
References
- 1. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the purine base adenine, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Among these, 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one analogs have garnered significant attention due to their potent and diverse biological effects, ranging from anticancer and antimicrobial to kinase inhibition. This technical guide provides a comprehensive overview of the biological activities of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Anticancer Activity: A Primary Focus
A substantial body of research has focused on the anticancer potential of this compound and its derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the inhibition of key enzymes involved in cancer cell proliferation and survival.[3][4][5]
Inhibition of Receptor Tyrosine Kinases
Several analogs have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that are often dysregulated in cancer.[6] For instance, derivatives of this scaffold have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.
A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anti-breast cancer potential through VEGFR-2 inhibition.[7] One compound, in particular, exhibited potent cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines with IC50 values of 5.91 µM and 7.16 µM, respectively.[7] This compound also demonstrated significant VEGFR-2 inhibition, comparable to the established drug sorafenib, with an IC50 of 53.63 ± 3.14 nM.[7]
Similarly, N-phenylthieno[2,3-d]pyrimidin-4-amines have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), another important RTK. The most active compounds in this series, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, displayed IC50 values of 0.16 μM and 0.18 μM, respectively, against FGFR1.[8]
Inhibition of Other Kinases
Beyond RTKs, these analogs have shown inhibitory activity against other classes of kinases. For example, a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as novel inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs).[9] The most potent compound in this series, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one, exhibited IC50 values of 0.004 μM and 0.001 μM against ROCK1 and ROCK2, respectively.[9]
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold, an isomer of the core structure, has also been explored, leading to the discovery of PDK1 inhibitors.[10]
Folate Receptor-Selective Anticancer Agents
A notable strategy in cancer drug development is to target folate receptors, which are often overexpressed on the surface of cancer cells. Several 6-substituted thieno[2,3-d]pyrimidine analogs have been designed as folate receptor-selective anticancer agents that inhibit one-carbon metabolism.[11][12] These compounds have shown potent antiproliferative activity against cancer cells expressing folate receptors while sparing cells that do not.[11][13] For example, some of these analogs were highly active against KB tumor cells with IC50 values ranging from 2.11 to 7.19 nM.[11]
Table 1: Anticancer Activity of this compound Analogs and Related Derivatives
| Compound Class | Target | Cancer Cell Line | Activity (IC50) | Reference |
| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | MDA-MB-231 | 5.91 µM | [7] |
| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | MCF-7 | 7.16 µM | [7] |
| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 Kinase | - | 53.63 ± 3.14 nM | [7] |
| N-phenylthieno[2,3-d]pyrimidin-4-amine | FGFR1 | - | 0.16 µM | [8] |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | ROCK1 | - | 0.004 µM | [9] |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | ROCK2 | - | 0.001 µM | [9] |
| 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one | - | A549 | 0.94 µM | [3] |
| 6-substituted thieno[2,3-d]pyrimidine | Folate Receptor α | KB tumor cells | 2.11 - 7.19 nM | [11] |
Antimicrobial Activity
In addition to their anticancer properties, thieno[2,3-d]pyrimidine derivatives have demonstrated promising antimicrobial activity.[14][15][16] This dual activity makes them particularly interesting scaffolds for the development of new therapeutic agents.
A study on thieno[2,3-d]pyrimidinedione derivatives revealed potent antibacterial activity against a range of multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE), with MIC values in the range of 2–16 mg/L.[14]
Another investigation into a new series of thieno[2,3-d]pyrimidine derivatives showed that one compound exhibited a strong effect against various fungi and bacteria, including Aspergillus fumigatus, Candida albicans, Staphylococcus aureus, Bacillus subtilis, Salmonella sp., and Escherichia coli.[15]
Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Analogs
| Compound Class | Organism | Activity (MIC) | Reference |
| Thieno[2,3-d]pyrimidinedione | MRSA, VISA, VRSA, VRE | 2–16 mg/L | [14] |
| Thieno[2,3-d]pyrimidine derivative | Aspergillus fumigatus, Candida albicans, Staphylococcus aureus, Bacillus subtilis, Salmonella sp., Escherichia coli | Strong effect (qualitative) | [15] |
Experimental Protocols
A variety of experimental protocols are employed to assess the biological activity of these compounds. Below are detailed methodologies for some of the key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is often measured using in vitro kinase assays.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and a buffer solution.
-
Compound Incubation: The test compounds at various concentrations are added to the reaction mixture and pre-incubated with the enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Reaction Termination and Detection: After a specific incubation time, the reaction is stopped, and the amount of phosphorylated substrate or consumed ATP is quantified. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[17] The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Workflows
The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchem.org.ua [medchem.org.ua]
- 9. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors in Oncology
A Technical Guide to Structure-Activity Relationships and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors for oncology. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of key signaling pathways implicated in cancer progression. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives targeting critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinase (PI3K). Detailed experimental protocols for the evaluation of these inhibitors are also presented, alongside visualizations of the relevant signaling pathways and experimental workflows.
Structure-Activity Relationship (SAR) of Thieno[2,3-d]pyrimidine Kinase Inhibitors
The versatility of the thieno[2,3-d]pyrimidine scaffold allows for substitutions at various positions, primarily at the C2, C4, and C6 positions, to achieve desired potency and selectivity against different kinase targets. The following sections summarize the key SAR findings for major kinase families.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers, making it a well-established therapeutic target. Thieno[2,3-d]pyrimidine-based inhibitors have been extensively developed to target both wild-type (WT) and mutant forms of EGFR, including the clinically significant T790M resistance mutation.
Key SAR Observations:
-
C4 Position: Substitution with anilino groups is crucial for potent EGFR inhibition. The nature of the substituents on the aniline ring significantly impacts activity. Small, electron-donating groups, such as methoxy, on the aniline ring often enhance potency.
-
C2 Position: Aryl substitutions at this position contribute to the overall binding affinity. The presence of specific functional groups on the C2-aryl ring can modulate selectivity and potency.
-
Michael Acceptors: The introduction of a Michael acceptor group, such as an acrylamide moiety, on the C4-anilino substituent can lead to covalent, irreversible inhibition of EGFR, which is particularly effective against mutant forms.
Table 1: SAR of Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors
| Compound ID | R1 (C4-substituent) | R2 (C2-substituent) | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) | Reference |
| 1 | 3-ethynylaniline | Phenyl | - | - | [1] |
| 5b | 4-(phenylamino) | 4-methoxyphenyl | 37.19 | 204.10 | [1][2] |
| B1 | Not specified | Not specified | >1000 | 13 | [3] |
| 6e | Not specified | Not specified | 133 | - | [4] |
| 10e | Not specified | Not specified | 151 | - | [4] |
| 7b | Not specified | Not specified | 96 | - | [5] |
Note: "-" indicates data not available in the cited sources. The specific structures for some compounds are proprietary to the cited research and are described therein.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 signaling is a validated anti-cancer strategy.
Key SAR Observations:
-
C4 Position: The C4 position is a critical point for introducing side chains that interact with the hinge region of the kinase. Urea and amide linkages are common motifs at this position.
-
Bi-aryl Urea Moiety: The incorporation of a bi-aryl urea moiety at the C4 position has been shown to significantly increase VEGFR-2 inhibitory activity.[6]
-
Hydrophobic Tail: A hydrophobic "tail" region, often a substituted phenyl ring, is crucial for occupying the hydrophobic pocket of the ATP-binding site.
Table 2: SAR of Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors
| Compound ID | R (C4-substituent) | VEGFR-2 IC50 (nM) | Reference | | :--- | :--- | :--- | | 17f | Substituted urea | 230 |[7][8] | | 22 | Not specified | 580 |[9] | | 18 | Not specified | 84 |[10] | | 8b | 4-substituted aniline | 5 |[11][12] | | 8e | 4-substituted aniline | 3.9 |[11][12] | | 21b | Bi-aryl urea | 33.4 |[6] | | 21c | Bi-aryl urea | 47.0 |[6] | | 21e | Bi-aryl urea | 21 |[6] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers.
Key SAR Observations:
-
C4-Morpholino Group: A morpholino group at the C4 position is a common feature in many potent PI3K inhibitors based on the thieno[2,3-d]pyrimidine scaffold.
-
C2-Aryl Substituents: The substitution pattern on the C2-aryl ring is a key determinant of isoform selectivity and overall potency. Hydroxyl and methoxy groups at specific positions on the phenyl ring have been shown to be favorable.
Table 3: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors
| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d] pyrimidine derivatives as anti-PI3K agents.
Experimental Protocols
The evaluation of thieno[2,3-d]pyrimidine kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This assay is a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the amount of ADP produced during a kinase reaction.
Principle: The assay uses an antibody that specifically recognizes ADP and a europium-labeled anti-ADP antibody. In the absence of ADP, a fluorescently labeled ADP tracer binds to the antibody, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X solution of the substrate and ATP in the kinase buffer.
-
Prepare a solution of the thieno[2,3-d]pyrimidine inhibitor at various concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor solution.
-
Add 2.5 µL of the 2X kinase solution.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of the Adapta™ Detection Reagent (containing Eu-anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction).
-
Incubate at room temperature for 30 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Calculate the emission ratio and determine the percent inhibition based on controls (no inhibitor and no enzyme).
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.
Detailed Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the thieno[2,3-d]pyrimidine inhibitor for a specified time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence data from at least 10,000 cells per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by thieno[2,3-d]pyrimidine inhibitors and a general workflow for their SAR studies.
Caption: Simplified EGFR signaling pathway and its inhibition by thieno[2,3-d]pyrimidines.
Caption: Key VEGFR-2 signaling pathways in angiogenesis and their inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Silico Modeling of 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively explored as inhibitors of various protein kinases and enzymes, showing promise in the development of novel therapeutics for cancer and other diseases. In silico modeling plays a pivotal role in understanding the binding mechanisms of these compounds, guiding lead optimization, and accelerating the drug discovery process. This technical guide provides an in-depth overview of the computational approaches used to model the binding of this compound derivatives to their biological targets.
Core Concepts in In Silico Modeling
Computational modeling techniques are essential for predicting and analyzing the interactions between a ligand, such as a this compound derivative, and its protein target. The primary goals of these methods are to predict the binding conformation (pose), estimate the binding affinity, and elucidate the key molecular interactions driving the binding event. The main in silico techniques employed include molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling.
Data Presentation: Quantitative Insights into Binding Affinity
The following tables summarize key quantitative data from various studies on this compound derivatives, providing a comparative overview of their biological activities and predicted binding energies against different targets.
Table 1: Inhibitory Activities of this compound Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 8k | ROCK I | 0.004 | - | [1] |
| 8k | ROCK II | 0.001 | - | [1] |
| 17f | VEGFR-2 | - | HCT-116 (IC50 = 2.80) | [2] |
| 17f | VEGFR-2 | - | HepG2 (IC50 = 4.10) | [2] |
| 6b | VEGFR-2 | 0.05363 | MDA-231 (IC50 = 5.91) | [3] |
| 6b | VEGFR-2 | - | MCF-7 (IC50 = 7.16) | [3] |
| 20 | - | - | MCF-7 (IC50 = 5.38) | [4] |
| 20 | - | - | HepG2 (IC50 = 4.84) | [4] |
| 21 | - | - | MCF-7 (IC50 = 6.31) | [4] |
| 22 | - | - | MCF-7 (IC50 = 5.73) | [4] |
| VIb | PI3Kβ | 72% inhibition at 10 µM | - | [5] |
| VIb | PI3Kγ | 84% inhibition at 10 µM | - | [5] |
| ICL-SIRT078 | SIRT2 | Ki = 0.62 | - | [6] |
Table 2: Molecular Docking Scores of this compound Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |
| 7 | GARFTase | -16.26 | [7] |
| 2 | FRα | -14.62 | [8] |
| 9 | FRα | -14.14 | [8] |
| 4 | FRα | -13.68 | [8] |
| 9 | ATIC | -13.51 | [8] |
| 4 | ATIC | -12.71 | [8] |
| 2 | ATIC | -12.49 | [8] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico modeling studies. Below are generalized protocols for the key experiments and computational workflows cited in the literature for the analysis of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the thieno[2,3-d]pyrimidine scaffold often begins with a Gewald reaction.[9] A common synthetic route involves the following key steps:
-
Gewald Reaction: Reaction of a ketone (e.g., a substituted cyclohexanone) with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine) to form a 2-aminothiophene-3-carbonitrile.
-
Cyclization: The resulting 2-aminothiophene derivative is then cyclized with a one-carbon synthon, such as formamide or formic acid, to construct the pyrimidinone ring.[9]
-
Functionalization: The core scaffold can be further modified at various positions. For instance, the 4-position can be chlorinated using phosphoryl chloride (POCl₃) to allow for subsequent nucleophilic substitution with various amines.[5][9] Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, are often employed to introduce substituents at the 6-position of the thiophene ring.[7]
Molecular Docking Protocol
Molecular docking is used to predict the preferred orientation of a ligand when bound to a protein target. A typical workflow is as follows:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands not relevant to the binding site are removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structure of the this compound derivative is sketched and converted to a 3D structure. The ligand is then energy minimized, and appropriate charges are assigned.
-
Grid Generation: A grid box is defined around the active site of the protein. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding pose of the ligand within the defined grid box. The algorithm scores and ranks the different poses based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The top-ranked docking poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.
-
System Preparation: The best-ranked docked pose from the molecular docking study is used as the starting structure for the MD simulation. The protein-ligand complex is solvated in a periodic box of water molecules (e.g., TIP3P). Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.
-
Minimization: The entire system is energy minimized to remove any bad contacts or steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 atm) for a specific period. This allows the system to reach a stable state.
-
Production Run: A long-timescale MD simulation (production run) is performed to generate a trajectory of the atomic motions of the protein-ligand complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to study the stability of the complex, the flexibility of the protein and ligand, and the persistent molecular interactions over time. Key metrics such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis are calculated.
Visualizing Molecular Interactions and Pathways
Diagrams are powerful tools for illustrating complex biological processes and computational workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Signaling Pathway Inhibition
This compound derivatives have been shown to inhibit various signaling pathways implicated in cancer progression. The diagram below illustrates the inhibition of the PI3K/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[10]
References
- 1. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system isosteric to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been extensively explored, leading to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of recent advancements in the discovery of novel thieno[2,3-d]pyrimidine derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR) as inhibitors of key enzymes implicated in cancer and other diseases.
Thieno[2,3-d]pyrimidines as Kinase Inhibitors
The inherent structural similarity of the thieno[2,3-d]pyrimidine scaffold to the adenine core of ATP has made it a fertile ground for the development of kinase inhibitors. Researchers have successfully designed derivatives targeting a range of kinases involved in oncogenic signaling pathways.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with VEGFR-2 playing a central role. Several studies have focused on developing thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors.
A series of eighteen derivatives were designed and synthesized, with some compounds showing excellent anticancer activities against HCT-116, HepG2, and MCF-7 human cancer cell lines.[1] Notably, compound 17f exhibited potent cytotoxic activity against HCT-116 and HepG2 cells, with IC50 values of 2.80 ± 0.16 µM and 4.10 ± 0.45 µM, respectively.[1] This compound also demonstrated significant VEGFR-2 inhibitory activity with an IC50 value of 0.23 ± 0.03 µM, comparable to the reference drug sorafenib.[1] Another study reported a novel thieno[2,3-d]pyrimidine derivative with an IC50 of 68.13 nM against VEGFR-2, and strong inhibitory activity against HepG2 and PC3 cancer cell lines.[2]
Table 1: In Vitro Activity of Selected Thieno[2,3-d]pyrimidine-Based VEGFR-2 Inhibitors
| Compound | Target Cell Line | IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 17f | HCT-116 | 2.80 ± 0.16 | 0.23 ± 0.03 | [1] |
| HepG2 | 4.10 ± 0.45 | |||
| Novel Derivative | HepG2 | 6.60 | 0.06813 | [2] |
| PC3 | 11.25 | |||
| Sorafenib (Reference) | 0.23 ± 0.04 | [1] |
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR is a key target in the treatment of various epithelial cancers. The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent EGFR inhibitors, including those active against clinically relevant resistance mutants like T790M.[3][4] Structure-activity relationship studies have highlighted the importance of substitutions at the 2-phenyl and 4-anilino positions for high potency.[3]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. Novel thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives have been developed as orally active PI3K inhibitors.[5] Structure-activity relationship studies of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines revealed that a hydroxyl group at the 3-position of the 2-phenyl ring is a key structural requirement for potent PI3K inhibition.[3][6] For instance, compound VIb , with a 3-hydroxy-5-methoxyphenyl substituent, showed significant inhibition of PI3Kβ (72%) and PI3Kγ (84%) at a 10 µM concentration.[3][6]
Table 2: PI3K Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine Derivatives (at 10 µM)
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
| IIIa | 3-OH | 62 | 70 | [3][6] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [3][6] |
| IIIb | 4-OH | <40 | <40 | [3] |
| VIc | 4-OH, 5-OCH3 | 50 | <40 | [3] |
| IIIk | 3-OCH3 | <40 | 48 | [3] |
Other Kinase Targets
The versatility of the thieno[2,3-d]pyrimidine scaffold extends to other kinases, including:
-
FMS-like tyrosine kinase 3 (FLT3): Derivatives have been synthesized and tested for their FLT3 kinase inhibition activity, with some compounds showing significant potential.[7]
-
Atypical Protein Kinase C (aPKC): These inhibitors are being explored for their potential to control retinal vascular permeability and cytokine-induced edema.[8]
-
Receptor-Interacting Protein Kinase 2 (RIPK2): Novel derivatives have demonstrated outstanding inhibitory potency and selectivity for RIPK2, a key mediator of pro-inflammatory signaling.[9]
Dual-Target and Other Novel Derivatives
Beyond single-target kinase inhibitors, research has expanded into developing thieno[2,3-d]pyrimidine derivatives with novel mechanisms of action.
BRD4-HDAC Dual Inhibitors
A series of novel thieno[2,3-d]pyrimidine-based hydroxamic acid derivatives have been discovered as selective dual inhibitors of Bromodomain-containing protein 4 (BRD4) and histone deacetylases (HDAC).[10] Compound 17c emerged as the most potent dual inhibitor, targeting both epigenetic regulators at nanomolar concentrations.[10]
GnRH Receptor Antagonists
Thieno[2,3-d]pyrimidine-2,4-diones have been investigated as potent antagonists of the human Gonadotropin-Releasing Hormone (GnRH) receptor for the treatment of reproductive diseases.[11] SAR studies identified the 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality as a key feature for high receptor binding affinity.[11]
PDE4 Inhibitors
Novel thieno[2,3-d]pyrimidines have been designed as potential inhibitors of phosphodiesterase 4 (PDE4), with some derivatives showing promising PDE4B inhibitory properties.[12]
Experimental Protocols
The discovery and development of these novel compounds rely on a suite of standardized and specialized experimental procedures.
General Synthesis of the Thieno[2,3-d]pyrimidine Core
A common and efficient method for the synthesis of the 2-aminothieno[2,3-d]pyrimidine core is the Gewald reaction .[12][13] This multicomponent reaction typically involves the condensation of a ketone or aldehyde, a nitrile with an active methylene group (e.g., malononitrile), and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carbonitrile is a versatile intermediate for further elaboration into the thieno[2,3-d]pyrimidine ring system.[14][15]
Caption: Generalized workflow for the synthesis of the thieno[2,3-d]pyrimidine core.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases of viable cells into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[3]
-
Absorbance Reading: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using various in vitro assay formats, such as enzyme-linked immunosorbent assays (ELISAs) or radiometric assays.
-
Kinase Reaction: The kinase, its specific substrate, and ATP are incubated in a reaction buffer.
-
Compound Addition: The test compounds are added at various concentrations to determine their effect on the kinase activity.
-
Detection: The phosphorylation of the substrate is quantified. This can be achieved by using a phosphorylation-specific antibody in an ELISA format or by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP into the substrate.
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.
Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, autophosphorylates and activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors block the initial phosphorylation step, thereby inhibiting these downstream effects.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
Conclusion
The thieno[2,3-d]pyrimidine scaffold continues to be a highly valuable framework in the quest for novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the discovery of potent inhibitors of kinases and other key proteins. The ongoing exploration of the chemical space around this privileged core, guided by structure-activity relationship studies and computational modeling, promises the development of next-generation drug candidates with improved efficacy and selectivity for the treatment of cancer and other debilitating diseases.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel thieno[2,3-d]pyrimidine derivative inhibiting vascular endothelial growth factor receptor-2: A story of computer-aided drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Spectroscopic and Biological Characterization of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic characterization of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the key spectral data, detailed experimental protocols for its synthesis and analysis, and explores its biological significance as a potential kinase inhibitor for cancer therapy.
Introduction
Thieno[2,3-d]pyrimidine derivatives are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. Notably, these compounds have shown promise as anticancer agents by targeting various protein kinases involved in cancer cell proliferation and survival. The this compound scaffold, in particular, has been identified as a core structure in the development of inhibitors for key signaling pathways implicated in tumorigenesis. This guide serves as a comprehensive resource for the spectroscopic identification and biological context of this important molecule.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | 7.26-7.66 | m | - | Phenyl-H, Thiophene-H |
| Pyrimidine | 7.99 | s | - | Pyrimidine-H |
| NH | 8.12 | s | - | NH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic | 117.3 - 148.5 | Phenyl-C, Thiophene-C |
| Carbonyl | 163.0 | C=O |
| Pyrimidine | 167.1, 170.2 | Pyrimidine-C |
Note: Specific peak assignments can vary based on the solvent and instrument frequency. The data presented is a representative compilation from literature.
Mass Spectrometry
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| Electron Ionization (EI) | Molecular Ion (M⁺) | m/z 228.27 |
FT-IR Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretching | 3415 |
| C-H Stretching (Aromatic) | 3047 |
| C=O Stretching | 1693 |
| C=N Stretching | 1618 |
| C-S Stretching | 1255 |
UV-Vis Spectroscopy
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| Ethanol | 201, 252, 396 |
| DMF | 261, 402 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
A common synthetic route to thieno[2,3-d]pyrimidin-4(3H)-ones involves the cyclization of a substituted 2-aminothiophene-3-carboxamide with a suitable one-carbon synthon.[1][2]
General Procedure:
-
Synthesis of 2-amino-5-phenylthiophene-3-carbonitrile: A mixture of a substituted ketone, malononitrile, and elemental sulfur is reacted in ethanol in the presence of a base like diethylamine. The reaction mixture is warmed and stirred until the product crystallizes.[2]
-
Cyclization to form the thienopyrimidinone: The resulting 2-amino-5-phenylthiophene-3-carbonitrile is then cyclized. One method involves heating the aminothiophene with formamide.[3] An alternative approach utilizes phosphorus oxychloride (POCl₃) catalysis with an appropriate aliphatic acid.[2] The crude product is then purified by recrystallization.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[4]
-
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[4]
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities.
Mass Spectrometry (EI-MS):
-
Introduce a small amount of the solid sample directly into the ion source of the mass spectrometer using a direct insertion probe.
-
Acquire the mass spectrum in electron ionization (EI) mode with an ionization energy of 70 eV.[3]
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
FT-IR Spectroscopy (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[5][6]
-
Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.[7][8]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum.[6]
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or DMF).
-
Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a reference.
-
Identify the wavelength(s) of maximum absorbance (λmax).[9]
Biological Significance and Signaling Pathways
Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.[7][8][10]
Kinase Inhibition
Compounds based on the this compound core have been investigated as inhibitors of several key kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[8][10]
VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival.
EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers intracellular signaling pathways that promote cell proliferation, survival, and differentiation. Mutations or overexpression of EGFR are common in many cancers, making it a prime therapeutic target.
Conclusion
The spectroscopic characterization of this compound provides a solid foundation for its identification and quality control in research and development settings. The compiled data from NMR, MS, FT-IR, and UV-Vis spectroscopy, coupled with detailed experimental protocols, offer a practical guide for scientists working with this compound. Furthermore, its role as a potential inhibitor of key cancer-related signaling pathways, such as those mediated by VEGFR-2 and EGFR, highlights its importance as a scaffold for the design and development of novel anticancer therapeutics. This technical guide serves as a valuable resource for furthering the investigation of this promising molecule and its derivatives in the field of drug discovery.
References
- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpca.org [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. shimadzu.com [shimadzu.com]
- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
Potential Therapeutic Targets for Thienopyrimidine Compounds
An In-depth Technical Guide:
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The thienopyrimidine scaffold, a heterocyclic bioisostere of purine, has emerged as a privileged structure in medicinal chemistry due to its versatile pharmacological activities. Its structural similarity to adenine allows it to effectively interact with the ATP-binding sites of numerous enzymes, leading to potent and selective inhibition. This guide provides a comprehensive overview of the key therapeutic targets of thienopyrimidine derivatives, focusing on protein kinases and phosphoinositide 3-kinases (PI3Ks). It includes quantitative inhibitory data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and workflows to facilitate further research and drug development.
Protein Kinases as a Primary Target Class
Protein kinases regulate the majority of cellular pathways and are frequently dysregulated in diseases such as cancer. The thienopyrimidine core has proven to be an excellent template for designing potent kinase inhibitors. Key targets in this class include VEGFR-2, EGFR, and Aurora Kinases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
The following table summarizes the in vitro inhibitory activity of selected thienopyrimidine compounds against VEGFR-2.
| Compound ID | VEGFR-2 IC₅₀ (µM) | Reference Compound | VEGFR-2 IC₅₀ (µM) |
| 17f | 0.23 ± 0.03 | Sorafenib | 0.23 ± 0.04 |
| 6b | 0.0536 ± 0.003 | Sorafenib | - |
| 5f | 1.23 | Erlotinib | - |
| 4b | 0.136 | Sorafenib | 0.114 |
| 4a | 0.154 | Sorafenib | 0.114 |
| 4c | 0.192 | Sorafenib | 0.114 |
| 5p | 0.117 | Sorafenib | 0.069 |
Data sourced from multiple studies.[1][4][5][6]
The binding of VEGF to VEGFR-2 triggers dimerization, autophosphorylation, and downstream signaling, primarily through the PLCγ-PKC-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[7]
This protocol is adapted from commercially available kinase assay kits (e.g., Kinase-Glo®).[2][8] It measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2.
-
Reagent Preparation :
-
Prepare 1x Kinase Assay Buffer by diluting a 5x stock solution with sterile deionized water.
-
Thaw recombinant human VEGFR-2 enzyme, ATP solution (e.g., 500 µM), and a suitable substrate (e.g., Poly(Glu:Tyr, 4:1)) on ice.
-
Prepare serial dilutions of the test thienopyrimidine compound in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., <1%).
-
-
Master Mixture Preparation :
-
For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x substrate, and 17 µL of sterile water.
-
-
Plate Setup (White 96-well Plate) :
-
Add 25 µL of the master mixture to all wells.
-
Test Wells : Add 5 µL of the diluted test compound.
-
Positive Control (100% Activity) : Add 5 µL of buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme) : Add 5 µL of buffer.
-
-
Kinase Reaction :
-
Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme (e.g., final concentration 1 ng/µL) to the "Test" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Gently mix the plate and incubate at 30°C for 45 minutes.
-
-
Signal Detection :
-
Equilibrate the plate and the Kinase-Glo® detection reagent to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well to terminate the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis :
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[9] Its overexpression or constitutive activation due to mutations is a hallmark of various cancers, including non-small-cell lung cancer, making it a key therapeutic target.[10]
| Compound ID | EGFR IC₅₀ (nM) (Wild-Type) | EGFR IC₅₀ (nM) (T790M Mutant) | Reference Compound | EGFR IC₅₀ (nM) (Wild-Type) |
| 5b | 30.1 | 12.8 | Osimertinib | 54.3 |
| 12 | 14.5 | 35.4 | Gefitinib | 18.2 |
| 5f | - (1.18x more potent than Erlotinib) | - | Erlotinib | - |
Data sourced from multiple studies.[5][11]
This protocol is based on the LanthaScreen® technology, which measures the phosphorylation of a fluorescently labeled substrate.
-
Reagent Preparation :
-
Prepare 1x Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
-
Prepare a solution of recombinant EGFR kinase (wild-type or mutant) at 2x the final desired concentration.
-
Prepare a solution of GFP-labeled substrate and ATP at 2x the final concentration. For example, 200 nM substrate and 2x the determined ATP Km,app.
-
Prepare serial dilutions of the test thienopyrimidine compound.
-
-
Kinase Reaction (Low-volume 384-well plate) :
-
Add 2.5 µL of test compound or vehicle control to appropriate wells.
-
Add 2.5 µL of the 2x EGFR enzyme solution.
-
Initiate the reaction by adding 5 µL of the 2x substrate/ATP solution. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection :
-
Prepare a "Stop and Detect" solution containing TR-FRET dilution buffer, EDTA (to stop the reaction, e.g., 20 mM final), and a Europium-labeled anti-phosphotyrosine antibody (e.g., 4 nM final).
-
Add 10 µL of the "Stop and Detect" solution to each well.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for Europium and 520 nm for GFP).
-
Calculate the TR-FRET emission ratio (e.g., 520 nm / 665 nm).
-
-
Data Analysis :
-
Normalize the data to high and low controls.
-
Plot the emission ratio against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential regulators of mitosis.[12] Their overexpression is linked to chromosomal instability and tumorigenesis, making them attractive targets for anticancer drug development.[12] Thienopyrimidines have been developed as potent inhibitors of this kinase family.
| Compound ID | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |
| Compound 26 | - | 2 | [13] |
| CYC116 | 44 | 19 | [14] |
| AMG-900 | 5 | 4 | [14] |
Note: CYC116 and AMG-900 are well-characterized Aurora kinase inhibitors included for context, not necessarily thienopyrimidines themselves. Compound 26 is a thienopyrimidine urea derivative.
The assay for Aurora kinases often follows a similar luminescence-based protocol (e.g., ADP-Glo™) as described for VEGFR-2, but with a specific substrate and optimized buffer conditions.[12][15][16]
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs cell growth, proliferation, and survival.[17] It is one of the most frequently activated pathways in human cancer. Thienopyrimidine derivatives, such as GDC-0941 (Pictilisib), are among the most well-studied inhibitors of this pathway.
Quantitative Data: Thienopyrimidine Inhibition of PI3K Isoforms
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| SN32976 | 3 | 39 | 20 | 40 | 11 |
| Pictilisib | 3 | 33 | 3 | 18 | 83 |
| Buparlisib | 49 | 438 | 160 | 110 | 1000 |
| Compound 9a | 9470 | - | - | - | >100000 |
Data sourced from multiple studies.[17][18]
PI3K/AKT/mTOR Signaling Pathway
Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K, which phosphorylates PIP2 to generate the second messenger PIP3. PIP3 recruits and activates AKT, which in turn activates mTOR and other downstream effectors to promote cell growth and survival.
Experimental Protocol: In Vitro PI3Kα Assay (TR-FRET-based)
This protocol measures the production of PIP3, the product of the PI3Kα enzymatic reaction.
-
Reagent Preparation :
-
Prepare assay buffer and dilute the test thienopyrimidine compound in DMSO, followed by a further dilution in the assay buffer.
-
Prepare a solution of the PI3Kα enzyme (e.g., p110α/p85α complex).
-
Prepare a substrate/ATP mixture containing the lipid substrate PIP2 and ATP.
-
-
Enzymatic Reaction (384-well plate) :
-
Add 2.5 µL of the diluted test compound or DMSO vehicle control to the wells.
-
Add 2.5 µL of the PI3Kα enzyme solution and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection :
-
Stop the reaction by adding a "Stop/Detect" solution containing EDTA and TR-FRET detection reagents (e.g., a biotinylated PIP3 tracer and a Europium-labeled anti-GST antibody that binds a GST-tagged PIP3-binding protein).
-
Incubate for an additional 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET enabled plate reader. In this competitive assay format, a high degree of enzymatic activity (more PIP3 produced) results in a lower TR-FRET signal.
-
Calculate the percent inhibition and determine the IC₅₀ value by plotting the signal against the logarithm of the inhibitor concentration.
-
Conclusion
The thienopyrimidine scaffold is a highly versatile and clinically relevant starting point for the development of targeted therapeutics. Its ability to potently inhibit key enzymes in oncogenic signaling pathways, particularly protein kinases like VEGFR-2 and EGFR, as well as the central PI3K/AKT/mTOR pathway, underscores its importance in modern drug discovery. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to explore, design, and validate novel thienopyrimidine-based inhibitors for cancer and other proliferative diseases.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 4. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. floxuridine.com [floxuridine.com]
- 14. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Ascendancy of 6-Substituted Thieno[2,3-d]pyrimidines as Selective Antifolate Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted cancer therapies has illuminated the folate metabolic pathway as a critical battleground. Within this arena, 6-substituted thieno[2,3-d]pyrimidines have emerged as a promising class of antifolate agents, demonstrating potent antitumor activity and a desirable selectivity for cancer cells. This technical guide provides an in-depth exploration of their mechanism of action, synthesis, and biological activity, supported by quantitative data, detailed experimental protocols, and illustrative pathway and workflow diagrams.
Core Concepts: Mechanism of Action and Tumor Selectivity
6-Substituted thieno[2,3-d]pyrimidines exert their anticancer effects by inhibiting key enzymes within the folate pathway, which is essential for the synthesis of nucleotides and other vital cellular components. Unlike classical antifolates such as methotrexate, many compounds in this series exhibit a remarkable selectivity for tumor cells that overexpress folate receptors (FRs), particularly FRα and FRβ.[1][2][3] This selectivity is attributed to their preferential uptake through FR-mediated endocytosis, while showing minimal affinity for the ubiquitously expressed reduced folate carrier (RFC), thereby potentially reducing systemic toxicity.[2][3]
The primary enzymatic targets for this class of compounds include:
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR blocks the regeneration of tetrahydrofolate, a crucial cofactor for nucleotide synthesis.[4][5][6]
-
Glycinamide Ribonucleotide Formyltransferase (GARFTase) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): These enzymes are critical for de novo purine biosynthesis. Dual inhibition of GARFTase and AICARFTase has been identified as a key mechanism of action for several potent 6-substituted thieno[2,3-d]pyrimidine analogs.[1][2][7][8]
-
Thymidylate Synthase (TS): Some derivatives have also shown potent inhibitory activity against TS, an enzyme vital for DNA synthesis and repair.[4]
-
Mitochondrial Serine Hydroxymethyl Transferase 2 (SHMT2): Certain analogs have been found to inhibit this mitochondrial enzyme, further disrupting one-carbon metabolism.[3][7][9]
Quantitative Analysis of Biological Activity
The antifolate activity of various 6-substituted thieno[2,3-d]pyrimidine derivatives has been extensively evaluated in vitro against a panel of cancer cell lines and specific enzymes. The following tables summarize the key quantitative data, including IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Antiproliferative Activity (IC50, nM) of 6-Substituted Thieno[2,3-d]pyrimidines in Cancer Cell Lines
| Compound | KB (FRα-expressing) | IGROV1 (FRα-expressing) | NCI-IGROV1 | Reference |
| 3 | - | 334 | - | [2] |
| 4 | 4.7 | 10 | 2.11 - 7.19 | [2][3] |
| 5 | 22 | 34 | 2.11 - 7.19 | [2][3] |
| 6 | 10 | 17 | 2.11 - 7.19 | [2][3] |
| 7 | - | - | 2.11 - 7.19 | [3] |
| 8 | - | - | 2.11 - 7.19 | [3] |
| 9 | - | - | 2.11 - 7.19 | [3] |
Table 2: In Vitro Enzyme Inhibition (IC50) of 6-Substituted Thieno[2,3-d]pyrimidines
| Compound | Human TS (nM) | Human DHFR (nM) | T. gondii DHFR (µM) | Reference |
| 2 | 54 | 19 | - | [6] |
| 4 | Similar to Pemetrexed | Similar to Methotrexate | - | [4] |
| 7 | - | 0.56 | - | [4] |
| 1c | - | 0.56 | 0.028 - 0.12 | [6] |
| 1d | - | 22 | 0.056 | [6] |
| 20 | - | 200 | - | [10][11] |
| 7d | - | 462 | - | [12] |
| 10e | - | 541 | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols used in the evaluation of 6-substituted thieno[2,3-d]pyrimidines.
Synthesis of 6-Substituted Thieno[2,3-d]pyrimidines
A general synthetic route involves a multi-step process, often starting from a substituted aldehyde.[2] The key steps typically include:
-
Gewald Reaction: Reaction of an aldehyde with sulfur and ethyl cyanoacetate in the presence of a base like morpholine to form a 2-aminothiophene derivative.[2]
-
Cyclization: Cyclization of the 2-aminothiophene intermediate with chloroformamidine hydrochloride to construct the thieno[2,3-d]pyrimidine scaffold.[2]
-
Hydrolysis: Hydrolysis of the resulting ethyl ester to the corresponding carboxylic acid.[2]
-
Coupling: Coupling of the carboxylic acid with diethyl-L-glutamate.[2]
-
Saponification: Final hydrolysis of the diethyl ester to yield the target compound.[2]
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity against DHFR is commonly determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), KCl, MgCl2, and NADPH.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the DHFR enzyme and dihydrofolate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (Antiproliferative) Assay
The cytotoxic effects of the compounds on cancer cell lines are typically assessed using a fluorescence-based assay, such as the CyQUANT® Cell Proliferation Assay.
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 96 hours).[7]
-
At the end of the treatment period, lyse the cells and add the CyQUANT® GR dye, which fluoresces upon binding to cellular nucleic acids.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Visualizing the Science: Pathways and Workflows
Diagrams are indispensable tools for illustrating complex biological pathways and experimental processes. The following visualizations were created using Graphviz (DOT language) to depict the folate pathway, the mechanism of action of 6-substituted thieno[2,3-d]pyrimidines, and a general experimental workflow.
Caption: The folate metabolic pathway and points of inhibition.
Caption: Mechanism of action of 6-substituted thieno[2,3-d]pyrimidines.
Caption: General experimental workflow for evaluating novel antifolates.
Conclusion and Future Directions
6-Substituted thieno[2,3-d]pyrimidines represent a highly promising and versatile scaffold for the development of novel, tumor-selective antifolate therapies. Their ability to inhibit multiple key enzymes in the folate pathway, coupled with their selective uptake by cancer cells, positions them as strong candidates for further preclinical and clinical investigation. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel substitution patterns to enhance potency and selectivity, and evaluating their efficacy in in vivo cancer models. The continued exploration of this chemical space holds significant potential for delivering more effective and less toxic treatments for a range of malignancies.
References
- 1. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective effects of SIRT2 inhibiting thienopyrimidines
A Technical Guide to the Neuroprotective Effects of SIRT2-Inhibiting Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a critical regulator in the pathophysiology of several neurodegenerative diseases, including Parkinson's Disease and Huntington's Disease. As the most abundant sirtuin in the brain, its activity is linked to key pathological processes such as protein aggregation, microtubule instability, and apoptotic cell death. Consequently, the inhibition of SIRT2 presents a promising therapeutic strategy. This technical guide focuses on a specific class of SIRT2 inhibitors built on the thienopyrimidine scaffold, detailing their mechanisms of action, summarizing key quantitative data from preclinical studies, and providing methodologies for essential experimental validation.
Introduction: SIRT2 as a Therapeutic Target in Neurodegeneration
Sirtuins are a family of seven conserved NAD+-dependent enzymes (SIRT1-7) that play significant roles in a variety of biological processes, including aging, metabolism, and DNA repair.[1] In the central nervous system, SIRT2 is highly expressed and predominantly cytoplasmic. Mounting evidence suggests that while SIRT1 activation is generally neuroprotective, the inhibition or deletion of SIRT2 often confers positive outcomes in models of neurodegeneration.[2]
The rationale for targeting SIRT2 stems from its enzymatic function as a deacetylase for crucial non-histone proteins. Its substrates include α-tubulin, a key component of the microtubule network, and α-synuclein, a protein central to Parkinson's Disease pathology. By removing acetyl groups from these and other proteins, SIRT2 influences cellular processes that, when dysregulated, contribute to neuronal dysfunction and death. Thienopyrimidine-based compounds have been identified as potent and selective inhibitors of SIRT2, offering a valuable chemical tool to probe the therapeutic potential of SIRT2 inhibition.[3][4]
Core Signaling Pathways Modulated by Thienopyrimidine-Based SIRT2 Inhibition
SIRT2 inhibition confers neuroprotection through multiple mechanisms. The following sections detail the core pathways affected and are accompanied by diagrams illustrating the molecular interactions.
Attenuation of α-Synuclein Aggregation in Parkinson's Disease (PD)
In PD, the aggregation of α-synuclein into toxic oligomers and Lewy bodies is a primary pathological hallmark. SIRT2 directly interacts with and deacetylates α-synuclein, rendering it more prone to aggregation and cytotoxicity. Inhibition of SIRT2 activity is a direct strategy to mitigate this effect.
Caption: SIRT2 deacetylation of α-synuclein promotes its aggregation and neurotoxicity.
Promotion of Microtubule Stability
Microtubules are essential for axonal transport, a process critical for neuronal survival that is often impaired in neurodegenerative diseases. SIRT2 functions as a potent α-tubulin deacetylase. Deacetylated tubulin leads to less stable microtubules. By inhibiting SIRT2, thienopyrimidines increase the levels of acetylated α-tubulin, which promotes microtubule stabilization and enhances the clearance of misfolded proteins via autophagy.[3]
Caption: SIRT2 inhibition enhances microtubule stability by increasing α-tubulin acetylation.
Quantitative Data: Inhibitory Activity of Thienopyrimidines
The tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one scaffold is the basis for a novel class of highly selective SIRT2 inhibitors.[1][3][4] Structure-activity relationship (SAR) studies have led to the identification of several potent analogues with submicromolar inhibitory activity and excellent selectivity over other sirtuin isoforms.[6]
| Compound ID | Scaffold | SIRT2 IC₅₀ (μM) | Assay Type | Selectivity | Neuroprotective Model | Reference |
| ICL-SIRT078 | Thienopyrimidinone | 0.17 | SIRT-Glo | >50-fold vs SIRT1, 3, 5 | Lactacystin-induced Parkinsonian cell death (N27 cells) | [1][3][7] |
| ICL-SIRT078 | Thienopyrimidinone | 1.45 | Fluorogenic Peptide | >100-fold vs SIRT1, 3, 5 | N/A | [1][4][6] |
| ICL-SIRT078 (Ki) | Thienopyrimidinone | 0.62 | Tubulin-K40 Peptide | N/A | N/A | [1][3][4] |
| Analogue 18a | Thienopyrimidinone | 0.65 | Fluorogenic Peptide | High (not quantified) | N/A | [1][4] |
| Analogue 29c | Thienopyrimidinone | 0.58 | Fluorogenic Peptide | >100-fold vs SIRT1, 3 | N/A | [6] |
| Analogue 41a | Thienopyrimidinone | 0.39 | Fluorogenic Peptide | >100-fold vs SIRT1, 3 | N/A | [6] |
| Compound 11c | Thieno[3,2-d]pyrimidine | 0.0027 (2.7 nM) | Not Specified | Pan-inhibitor (SIRT1/2/3) | N/A | [2][8] |
Key Experimental Protocols
Validation of thienopyrimidine inhibitors requires a suite of biochemical and cell-based assays. Below are detailed methodologies for core experiments.
In Vitro SIRT2 Enzymatic Inhibition Assay (SIRT-Glo™)
This protocol measures the deacetylase activity of SIRT2 using a bioluminescent assay.[9][10]
-
Reagent Preparation:
-
Enzyme and Inhibitor Preparation:
-
Assay Procedure (96-well plate format):
-
To appropriate wells of a white-walled 96-well plate, add the diluted test compounds and a vehicle control (e.g., DMSO).
-
Add the diluted SIRT2 enzyme to all wells except for a "no-sirtuin" background control.[11]
-
Initiate the reaction by adding an equal volume of the prepared SIRT-Glo™ Reagent to each well.[9]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background luminescence (no-sirtuin control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Calculate IC₅₀ values by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot for α-Tubulin Acetylation
This method quantifies the change in the acetylation status of α-tubulin in cells following treatment with a SIRT2 inhibitor.[5][14]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, HeLa, or a neuronal cell line) and grow to 70-80% confluency.
-
Treat cells with various concentrations of the thienopyrimidine inhibitor or vehicle control for a specified time (e.g., 18-24 hours).[3][15]
-
A positive control, such as a pan-HDAC inhibitor like Trichostatin A (TSA), can be used to confirm antibody specificity.[5]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA or a similar lysis buffer supplemented with protease and HDAC inhibitors.[14]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet debris.[5]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (Lys40) (e.g., clone 6-11B-1).[5][16]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.[5]
-
Strip the membrane and re-probe with an antibody for total α-tubulin or another loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[5]
-
Quantify band intensities using densitometry software. Normalize the acetylated tubulin signal to the total tubulin or loading control signal.
-
In Vitro Dopaminergic Neuroprotection Assay
This assay assesses the ability of a compound to protect dopaminergic neurons from a specific neurotoxin, modeling aspects of Parkinson's Disease.[3][17]
-
Cell Culture:
-
Compound Treatment and Toxin Induction:
-
Pre-treat the cells with various concentrations of the thienopyrimidine inhibitor or vehicle for a set period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a known dopaminergic toxin such as lactacystin, MPP+, or pre-formed α-synuclein fibrils (PFFs).[3][17]
-
Continue incubation for a period sufficient to induce significant cell death in the toxin-only control group (e.g., 24-72 hours).
-
-
Assessment of Cell Viability and Death:
-
Immunocytochemistry: Fix the cells and perform immunostaining for a dopaminergic marker (e.g., Tyrosine Hydroxylase, TH) and a general neuronal marker (e.g., MAP2 or NeuN).[19] Nuclei can be counterstained with DAPI.
-
Microscopy and Quantification: Acquire images using a fluorescence microscope or high-content imaging system. Quantify the number of surviving TH-positive neurons in each condition. Neuroprotection is measured as the percentage of surviving dopaminergic neurons relative to the vehicle-treated, non-toxin control.
-
Biochemical Assays: Alternatively, cell viability can be measured using assays such as MTT, LDH release, or CellTiter-Glo.
-
Experimental and Logic Workflows
The development of a thienopyrimidine-based neuroprotective agent follows a logical progression from initial discovery to preclinical validation.
Caption: Drug discovery workflow for thienopyrimidine-based SIRT2 inhibitors.
Conclusion and Future Directions
Thienopyrimidine-based inhibitors of SIRT2 represent a promising and highly selective class of compounds for the development of neuroprotective therapeutics. Their demonstrated ability to modulate key pathological pathways—including α-synuclein aggregation and microtubule dynamics—provides a strong rationale for their continued investigation. Quantitative data confirms that compounds like ICL-SIRT078 and its analogues possess submicromolar potency and excellent isoform selectivity.[1][6]
Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to ensure adequate brain permeability and target engagement in vivo. Extensive testing in a broader range of animal models for Parkinson's, Huntington's, and other neurodegenerative diseases will be crucial for preclinical validation. The detailed protocols and mechanistic understanding provided in this guide serve as a foundational resource for researchers and drug developers aiming to advance SIRT2 inhibition from a promising concept to a clinical reality.
References
- 1. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. npchem.co.th [npchem.co.th]
- 10. 101.200.202.226 [101.200.202.226]
- 11. Measuring Activity of Native Plant Sirtuins - The Wheat Mitochondrial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. epigenie.com [epigenie.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. α-synuclein aggregates induce c-Abl activation and dopaminergic neuronal loss by a feed-forward redox stress mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modelling α-Synuclein Aggregation and Neurodegeneration with Fibril Seeds in Primary Cultures of Mouse Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one as an EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling, through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, such as non-small cell lung cancer (NSCLC) and glioblastoma. This makes EGFR an attractive target for anticancer drug development. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising heterocyclic system for the design of potent kinase inhibitors. This document provides detailed application notes and protocols for the investigation of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its analogs as EGFR inhibitors.
Mechanism of Action
This compound and its derivatives are designed to function as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, these compounds block the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades. The two primary signaling pathways activated by EGFR are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are crucial for cancer cell growth and survival. Inhibition of these pathways by this compound leads to cell cycle arrest and induction of apoptosis in EGFR-dependent cancer cells.
Data Presentation
The inhibitory activity of 6-substituted thieno[2,3-d]pyrimidine derivatives against EGFR and their anti-proliferative effects on cancer cell lines are summarized below. It is important to note that the data presented is for a series of 6-substituted thieno[2,3-d]pyrimidine analogs, as specific data for the parent compound this compound is part of a broader structure-activity relationship study.
Table 1: EGFR Kinase Inhibitory Activity of 6-Substituted Thieno[2,3-d]pyrimidine Analogs
| Compound ID | Substitution at C6 | EGFR IC₅₀ (nM) | Reference Compound (Erlotinib) IC₅₀ (nM) |
| Analog A | Phenyl | 41,000 | 30 |
| Analog B | Substituted Phenyl | 61,000 | 30 |
| Analog C | Cycloheptyl-fused | 28 | 30 |
| Analog D | Pyridine | 8 | 20 |
Data is compiled from representative studies on 6-substituted thieno[2,3-d]pyrimidine derivatives.[1]
Table 2: Anti-proliferative Activity of 6-Substituted Thieno[2,3-d]pyrimidine Analogs
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |
| Analog E | MCF-7 (Breast Cancer) | 0.66 | 3.06 |
| Analog F | HepG2 (Liver Cancer) | 3.43 | 4.21 |
| Analog G | PC3 (Prostate Cancer) | 2.43 | 3.40 |
| Analog H | H1975 (NSCLC, L858R/T790M) | 0.087 | N/A |
Data is compiled from representative studies on thieno[2,3-d]pyrimidine derivatives.[2][3]
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay
Principle: This assay measures the ability of this compound to inhibit the kinase activity of recombinant human EGFR in a cell-free system. The assay quantifies the phosphorylation of a synthetic substrate.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of EGFR enzyme and 2 µL of the substrate/ATP mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, H1975)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of EGFR Phosphorylation
Principle: Western blotting is used to detect the phosphorylation status of EGFR in cells treated with this compound, providing a direct measure of target engagement and inhibition.
Materials:
-
A431 cells (or other high EGFR expressing cell line)
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate A431 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and β-actin to ensure equal loading.
-
Quantify the band intensities using densitometry software.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound. Cell cycle arrest is a common outcome of EGFR inhibition.
Materials:
-
EGFR-dependent cancer cell line
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Evaluating Thienopyrimidine Derivatives on MCF-7 Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thienopyrimidine derivatives are heterocyclic compounds recognized for their diverse pharmacological activities, including potent anticancer effects.[1] These compounds, being structural analogs of natural pyrimidines, can interfere with nucleic acid synthesis and other critical cellular pathways, leading to cell cycle arrest and apoptosis.[1][2] This document provides a comprehensive set of protocols for testing the efficacy of novel thienopyrimidine derivatives on the MCF-7 human breast cancer cell line, a widely used model for estrogen receptor-positive breast cancer. The following sections detail the necessary materials, step-by-step experimental procedures for key assays, and guidelines for data presentation and analysis.
General Cell Culture Protocol for MCF-7
This protocol outlines the standard procedure for the culture and maintenance of the MCF-7 cell line.
1.1 Materials and Reagents:
-
MCF-7 cell line (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM) or DMEM/F12 medium[3][4]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA solution[3]
-
Recombinant Human Insulin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25, T-75)
-
96-well and 6-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow biosafety cabinet
-
Inverted microscope
-
Centrifuge
1.2 Complete Growth Medium:
1.3 Cell Thawing and Plating:
-
Rapidly thaw the cryovial of MCF-7 cells in a 37°C water bath until a small ice crystal remains.[6]
-
Wipe the vial with 70% ethanol before opening in a biosafety cabinet.
-
Slowly transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[4]
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
1.4 Cell Maintenance and Sub-culturing:
-
Observe cells daily under an inverted microscope.
-
Renew the complete growth medium every 2-3 days.[3]
-
When cells reach 80-90% confluency, they should be passaged.[3][6]
-
Aspirate the old medium and wash the cell monolayer twice with sterile PBS.[5]
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[3][5]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new flasks or plates at the desired density (e.g., a subculture ratio of 1:3 or 1:4).[7]
-
Incubate at 37°C with 5% CO₂.
Experimental Workflow
The overall workflow for evaluating thienopyrimidine derivatives involves initial cytotoxicity screening to determine the half-maximal inhibitory concentration (IC₅₀), followed by more detailed mechanistic studies such as cell cycle and apoptosis analysis.
Caption: General experimental workflow for testing thienopyrimidine derivatives.
Protocol: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
3.1 Materials:
-
Thienopyrimidine derivatives dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
DMSO, cell culture grade
-
96-well flat-bottom plates
-
Microplate reader
3.2 Procedure:
-
Harvest MCF-7 cells and perform a cell count.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.[10]
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the thienopyrimidine derivatives in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[11]
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10][12]
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9][13]
-
Incubate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
3.3 Data Presentation: The percentage of cell viability is calculated using the formula: Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ values (the concentration of a drug that inhibits 50% of cell growth) are determined by plotting a dose-response curve (percent viability vs. log concentration).
Table 1: Example Data for IC₅₀ Values of Thienopyrimidine Derivatives on MCF-7 Cells after 48h Treatment.
| Compound | IC₅₀ (µM) ± SD |
|---|---|
| Derivative A | 12.5 ± 1.3 |
| Derivative B | 5.8 ± 0.7 |
| Derivative C | 25.1 ± 2.9 |
| 5-Fluorouracil (Control) | 8.3 ± 0.9 |
Protocol: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
4.1 Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Ice-cold 70% ethanol
-
6-well plates
-
Flow cytometer
4.2 Procedure:
-
Seed 3 x 10⁵ MCF-7 cells per well in 6-well plates and allow them to attach overnight.[15]
-
Treat the cells with the thienopyrimidine derivatives at their predetermined IC₅₀ concentrations for 24 hours.
-
Harvest the cells (including floating cells in the medium) using trypsin and centrifuge at 200 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by adding the pellet dropwise into 2 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C overnight.[15]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.
4.3 Data Presentation: The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
Table 2: Example Data for Cell Cycle Distribution in MCF-7 Cells Treated with Thienopyrimidine Derivatives.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|
| Control (Vehicle) | 65.2 ± 3.1 | 22.5 ± 1.8 | 12.3 ± 1.5 |
| Derivative B (IC₅₀) | 78.9 ± 4.5 | 10.1 ± 1.2 | 11.0 ± 1.9 |
Protocol: Apoptosis Assay
This assay uses dual staining with Annexin V-FITC and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
5.1 Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
5.2 Procedure:
-
Seed and treat MCF-7 cells in 6-well plates as described in the cell cycle analysis protocol (Section 4.2).
-
Harvest all cells (adherent and floating) and centrifuge at 200 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
5.3 Data Presentation: Flow cytometry data is analyzed to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Table 3: Example Data for Apoptosis Induction in MCF-7 Cells.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
|---|---|---|---|
| Control (Vehicle) | 94.1 ± 2.5 | 3.2 ± 0.6 | 2.1 ± 0.4 |
| Derivative B (IC₅₀) | 55.8 ± 4.1 | 28.5 ± 3.3 | 14.6 ± 2.8 |
Apoptotic Signaling Pathway
Thienopyrimidine derivatives often exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[1][16] This involves the regulation of the Bcl-2 family of proteins, leading to the activation of a caspase cascade.
References
- 1. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mcf7.com [mcf7.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. researchgate.net [researchgate.net]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. encodeproject.org [encodeproject.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. onlinejbs.com [onlinejbs.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. atcc.org [atcc.org]
- 14. protocols.io [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thieno[2,3-d]pyrimidines in Anti-Angiogenic Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a key regulator of angiogenesis, making it a prime target for anti-cancer therapies. Thieno[2,3-d]pyrimidines have emerged as a promising class of heterocyclic compounds that exhibit potent anti-angiogenic properties, primarily by targeting VEGFR-2 kinase activity. This document provides detailed application notes on the use of thieno[2,3-d]pyrimidines in anti-angiogenic research and protocols for key experimental assays.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of VEGFR-2, a receptor tyrosine kinase. The binding of VEGF to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and ultimately, angiogenesis.
Thieno[2,3-d]pyrimidines typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents ATP from binding and subsequent autophosphorylation, thereby blocking the entire downstream signaling cascade and inhibiting angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative thieno[2,3-d]pyrimidine derivatives against VEGFR-2 and various cancer cell lines.
Table 1: VEGFR-2 Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | VEGFR-2 IC₅₀ (nM) | Reference |
| 8b | 5 | [1] |
| 8e | 3.9 | [1] |
| 21e | 21 | [2] |
| A | 68.13 | [3][4] |
| 17f | 230 | [1][5] |
| 22 | 580 | [6] |
| Sorafenib (Control) | 230 | [1][5] |
Table 2: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 17f | HCT-116 | 2.80 | [1][5] |
| HepG2 | 4.10 | [1][5] | |
| A | HepG2 | 6.60 | [3][4] |
| PC3 | 11.25 | [3][4] | |
| 22 | MCF-7 | 11.32 | [6] |
| HepG2 | 16.66 | [6] | |
| IIIa | MCF-7 | 2.01 | [7] |
| HepG2 | 2.44 | [7] | |
| IIIc | MCF-7 | 1.44 | [7] |
| HepG2 | 1.47 | [7] |
Experimental Workflow
The identification and validation of a thieno[2,3-d]pyrimidine derivative as an anti-angiogenic agent typically follows a multi-step process, from initial screening to in vivo validation.
Caption: Experimental workflow for evaluating thieno[2,3-d]pyrimidines as anti-angiogenic agents.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed by VEGFR-2, and thus reflects the kinase activity. Inhibitors will lead to a higher luminescence signal.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution (e.g., 500 µM)
-
Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Thieno[2,3-d]pyrimidine compound stock solution (in DMSO)
-
Kinase-Glo® Max Reagent
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
-
Prepare Compound Dilutions: Perform serial dilutions of the thieno[2,3-d]pyrimidine compound in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare Master Mix: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of substrate, and 17 µL of sterile deionized water.
-
Plate Setup:
-
Add 25 µL of the Master Mix to each well of a white 96-well plate.
-
Test Wells: Add 5 µL of the diluted compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
Prepare a solution of VEGFR-2 enzyme at the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection:
-
Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control after subtracting the blank reading. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete cell culture medium
-
Thieno[2,3-d]pyrimidine compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine compound in cell culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization:
-
Adherent cells: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Suspension cells: Add 100 µL of solubilization solution directly to the wells.
-
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Chick Chorioallantoic Membrane (CAM) Assay
Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo and serves as a well-established in vivo model to study angiogenesis. The effect of test compounds on the formation of new blood vessels can be observed and quantified.
Materials:
-
Fertilized chicken eggs (e.g., E6)
-
Egg incubator (37.5°C, 85% humidity)
-
0.1% Benzalkonium Bromide
-
Sterile normal saline
-
Sterilized filter paper disks or coverslips
-
Thieno[2,3-d]pyrimidine compound solution
-
Methanol/acetone mixture (1:1)
-
Stereomicroscope with a camera
Protocol:
-
Egg Incubation: Clean fertilized eggs with 0.1% Benzalkonium Bromide and incubate at 37.5°C with 85% humidity for 3 days.
-
Window Opening: On embryonic day 3, create a small hole in the blunt side of the egg over the air sac. Create a larger window (1x1 cm) in the shell over an area with visible blood vessels.
-
Compound Application:
-
Prepare the thieno[2,3-d]pyrimidine compound at various concentrations.
-
Saturate a sterile filter paper disk with the compound solution or mix the compound with an appropriate carrier.
-
Gently place the disk onto the CAM. A vehicle control should be included.
-
-
Re-incubation: Seal the window with sterile tape and re-incubate the eggs for 48-72 hours.
-
Observation and Quantification:
-
After the incubation period, flood the CAM with a fixative solution (methanol:acetone, 1:1).
-
Carefully excise the CAM, place it on a glass slide, and observe it under a stereomicroscope.
-
Capture images of the area around the filter disk.
-
Quantify angiogenesis by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.
-
-
Data Analysis: Analyze the data statistically to determine if the compound significantly inhibits angiogenesis.
Conclusion
Thieno[2,3-d]pyrimidines represent a versatile and potent class of compounds for the development of novel anti-angiogenic therapies. Their primary mechanism of action through the inhibition of VEGFR-2 kinase makes them attractive candidates for cancer treatment. The protocols and data presented in this document provide a framework for researchers to explore the anti-angiogenic potential of novel thieno[2,3-d]pyrimidine derivatives. Further investigations, including in vivo efficacy and safety profiling in relevant animal models, are essential to translate these promising findings into clinical applications.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes: Cell Cycle Analysis of Cancer Cells Treated with Thienopyrimidine Compounds
Introduction
Thienopyrimidine derivatives are a class of heterocyclic compounds that have emerged as promising anticancer agents.[1][2][3] Their mechanism of action often involves the disruption of the cell cycle, a fundamental process that governs cell proliferation.[4][5] Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic intervention.[6] This document provides detailed application notes and protocols for analyzing the effects of thienopyrimidine compounds on the cell cycle of cancer cells using flow cytometry.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[6][8] Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase, having replicated their DNA, will exhibit twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity.[6] By treating cancer cells with thienopyrimidine compounds and analyzing their DNA content, researchers can determine if these compounds induce cell cycle arrest at a specific phase, a common mechanism of action for anticancer drugs.[4][5]
Data Presentation
Table 1: Efficacy of Thienopyrimidine Compounds on Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 6j | HCT116 | Colon | 0.6 - 1.2 | [9] |
| HCT15 | Colon | 0.6 - 1.2 | [9] | |
| LN-229 | Brain | 0.6 - 1.2 | [9] | |
| GBM-10 | Brain | 0.6 - 1.2 | [9] | |
| A2780 | Ovarian | 0.6 - 1.2 | [9] | |
| OV2008 | Ovarian | 0.6 - 1.2 | [9] | |
| 6e | HeLa | Cervical | Not specified, but 86% inhibition at 5.0 µM | [4] |
| 6j | HT-29 | Colon | Not specified, but 67% inhibition at 5.0 µM | [4] |
| 5f | MCF-7 | Breast | More potent than erlotinib and doxorubicin | |
| 9c | T-47D | Breast | 0.495 | [5] |
| MDA-MB-468 | Breast | 0.568 | [5] | |
| RP-010 | PC-3 | Prostate | < 1 | [10] |
| DU-145 | Prostate | < 1 | [10] | |
| 15i | MCF-7, PC-3, A549 | Breast, Prostate, Lung | Nanomolar to low micromolar range | [11] |
| 9a | HepG-2 | Liver | 12.32 ± 0.96 | |
| A549 | Lung | 11.30 ± 1.19 | [12] | |
| PC-3 | Prostate | 14.69 ± 1.32 | [12] | |
| MCF-7 | Breast | 9.80 ± 0.93 | [12] |
Table 2: Effect of Thienopyrimidine Compounds on Cell Cycle Distribution
| Compound | Cancer Cell Line | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Effect | Reference |
| 6e | HeLa | 0.0 | 82.15 | Not specified | 12.01 | - | [4] |
| 0.3 | 78.05 | Not specified | 19.48 | G2/M Arrest | [4] | ||
| 1.0 | 62.04 | Not specified | 21.09 | G2/M Arrest | [4] | ||
| 3.0 | 30.19 | Not specified | 40.87 | G2/M Arrest | [4] | ||
| 5f | MCF-7 | Not specified | Decrease | Not specified | Increase | G2/M Arrest | [13] |
| 9c | MDA-MB-468 | Not specified | Decrease | Not specified | Increase | G2/M Arrest | [5] |
| RP-010 | PC-3, DU-145 | 0.5, 1, 2, 4 | Decrease | Not specified | Increase | G2/M Arrest | [10] |
| 15i | MCF-7, PC-3, A549 | Not specified | Increase | Not specified | Decrease | G0/G1 Arrest | [11] |
| 3a | MCF-7 | Not specified | 69.44 | 17.51 | 12.78 | G2/M Arrest | [14] |
| Control | 75.18 | 22.87 | 1.95 | - | [14] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.[6]
-
Incubation: Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).[6]
-
Compound Preparation: Prepare serial dilutions of the thienopyrimidine compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.[6]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the thienopyrimidine compound or vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours), as determined by preliminary cytotoxicity assays.[4]
Protocol 2: Sample Preparation for Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium and wash the cells once with PBS. Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C, or until the cells detach. Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.[6]
-
Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.[6]
-
-
Cell Counting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation:
-
Transfer the required volume of cell suspension (typically 1 x 10^6 cells) to a flow cytometry tube.[7]
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[6]
-
Resuspend the cell pellet in 500 µL of cold PBS.[6]
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.[15]
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).[7][15]
-
Protocol 3: Propidium Iodide Staining and Flow Cytometry
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet twice with 2 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.[6]
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution. The staining solution should contain:
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[15]
-
Data Acquisition: Analyze the samples on a flow cytometer. Set up the instrument to measure the fluorescence emitted from the PI, typically using a 488 nm excitation laser and collecting the emission in the red channel (e.g., >600 nm).[7]
-
Data Analysis:
Mandatory Visualization
Caption: Experimental workflow for cell cycle analysis.
Caption: Potential signaling pathways targeted by thienopyrimidines.
Caption: Thienopyrimidine-induced cell cycle arrest points.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 3. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, anticancer activity and effects on cell cycle profile and apoptosis of novel thieno[2,3-d]pyrimidine and thieno[3,2-e] triazolo[4,3-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 [mdpi.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: In Vitro Assay for VEGFR-2 Inhibition by Thienopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2][3] The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[2] Dysregulation of the VEGF/VEGFR-2 pathway is a well-established hallmark of numerous cancers, which rely on angiogenesis for tumor growth and metastasis.[2][4] Consequently, inhibiting the kinase activity of VEGFR-2 is a prime therapeutic strategy in oncology.[2][3]
Thienopyrimidine derivatives have emerged as a promising class of small molecule inhibitors targeting VEGFR-2.[5][6][7] These compounds typically act by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and the subsequent downstream signaling events.[2] This document provides detailed application notes and protocols for in vitro assays designed to evaluate the inhibitory potential of thienopyrimidine derivatives against VEGFR-2.
Principle of the Assay
The in vitro VEGFR-2 kinase assay is a biochemical assay that measures the enzymatic activity of the VEGFR-2 kinase domain. The fundamental principle involves incubating the recombinant VEGFR-2 enzyme with a specific substrate and ATP. The kinase transfers the gamma-phosphate from ATP to the substrate. The inhibitory effect of a test compound, such as a thienopyrimidine derivative, is determined by quantifying the reduction in substrate phosphorylation.[1] The amount of phosphorylation can be measured using various detection methods, most commonly through luminescence-based assays that quantify the amount of ATP consumed.[1][2]
Data Presentation: Inhibitory Activity of Thienopyrimidine Derivatives against VEGFR-2
The following table summarizes the in vitro inhibitory activity of selected thienopyrimidine derivatives against the VEGFR-2 kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID | Scaffold | IC50 (nM) | Reference |
| 21e | Thieno[2,3-d]pyrimidine | 21 | [8][9] |
| 21b | Thieno[2,3-d]pyrimidine | 33.4 | [8][9] |
| 21c | Thieno[2,3-d]pyrimidine | 47.0 | [8][9] |
| 17f | Thieno[2,3-d]pyrimidine | 230 | [10] |
| 43 | Hexahydrobenzo[5][11]thieno[2,3-d]pyrimidine | 62.48 | [4] |
| 5f | Cyclohepta[5][11]thieno[2,3-d]pyrimidine | 1230 | [12] |
| Sorafenib (Reference) | - | 90 | [8] |
Experimental Protocols
Protocol 1: VEGFR-2 Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 values of thienopyrimidine derivatives against VEGFR-2 using a luminescence-based kinase assay kit, such as the VEGFR2 Kinase Assay Kit from BPS Bioscience.[3][13]
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Thienopyrimidine derivatives (test compounds)
-
DMSO (for compound dilution)
-
Kinase-Glo® MAX Reagent (or similar)
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Keep on ice.
-
Thaw the VEGFR-2 enzyme, ATP, and substrate on ice.
-
Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.
-
Prepare serial dilutions of the thienopyrimidine derivatives in DMSO and then further dilute in 1x Kinase Buffer to the desired final concentrations. The final DMSO concentration in the reaction should be kept constant and low (e.g., <1%).
-
-
Assay Plate Setup:
-
Add 25 µl of a master mixture containing 1x Kinase Buffer, ATP, and the PTK substrate to each well of a white 96-well plate.[1][13]
-
Test Wells: Add 5 µl of the diluted thienopyrimidine derivative solutions to the respective wells.[1]
-
Positive Control (No Inhibitor): Add 5 µl of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.[1]
-
Blank (No Enzyme): Add 5 µl of 1x Kinase Buffer to the wells designated as "Blank".[1]
-
-
Enzyme Addition and Incubation:
-
Luminescence Detection:
-
Data Analysis:
-
Subtract the average luminescence of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each concentration of the thienopyrimidine derivative using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based VEGFR-2 Phosphorylation Assay
This protocol describes a method to assess the inhibitory activity of thienopyrimidine derivatives on VEGFR-2 phosphorylation in a cellular context.
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium (e.g., EGM-2)
-
VEGF-A
-
Thienopyrimidine derivatives
-
Cell lysis buffer
-
Phosphatase and protease inhibitor cocktails
-
Antibodies:
-
Primary antibody against phosphorylated VEGFR-2 (pVEGFR-2)
-
Primary antibody against total VEGFR-2
-
HRP-conjugated secondary antibody
-
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to near confluency in appropriate cell culture medium.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of the thienopyrimidine derivatives for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/ml) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against pVEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pVEGFR-2 and total VEGFR-2 using densitometry software.
-
Normalize the pVEGFR-2 signal to the total VEGFR-2 signal for each sample.
-
Calculate the percent inhibition of VEGFR-2 phosphorylation for each inhibitor concentration relative to the VEGF-stimulated control.
-
Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 Signaling Pathway.
Experimental Workflow for In Vitro VEGFR-2 Kinase Assay
Caption: In Vitro VEGFR-2 Kinase Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Apoptosis Induction Assay Using 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives as potential inducers of apoptosis in cancer cells. The protocols detailed below are foundational methods for assessing programmed cell death, a critical evaluation in the development of novel anticancer therapeutics.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a core structure in numerous compounds exhibiting significant biological activities, including anticancer properties. Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been shown to inhibit cancer cell growth and induce apoptosis through various mechanisms.[1][2][3][4] Notably, these compounds can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.[1][2] The evaluation of apoptosis induction is a crucial step in characterizing the pharmacological profile of these potential drug candidates.
This document outlines detailed protocols for key apoptosis assays, including Annexin V/Propidium Iodide (PI) staining for the detection of apoptotic cells, caspase activity assays to measure the activation of executioner caspases, and Western blotting to analyze the expression of key apoptosis-related proteins.
Data Presentation
The following tables summarize representative quantitative data for thieno[2,3-d]pyrimidin-4(3H)-one derivatives, illustrating their potential in cancer cell growth inhibition and apoptosis induction.
Table 1: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives against Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 15 | A549 (Lung Cancer) | 0.94 | [1] |
| Compound 19 | MCF-7 (Breast Cancer) | Potent Inhibition | [1] |
| Compound 19 | A549 (Lung Cancer) | Potent Inhibition | [1] |
| Compound 19 | PC-9 (Lung Cancer) | Potent Inhibition | [1] |
| Compound 19 | PC-3 (Prostate Cancer) | Potent Inhibition | [1] |
| Compound 20 | SNB-75 (CNS Cancer) | GI50: 3.3, TGI: 16.2, LC50: 50.1 | [2] |
| Compound 23 | SNB-75 (CNS Cancer) | GI50: 6.6, TGI: 67.7, LC50: 100 | [2] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition; TGI: Total growth inhibition; LC50: 50% lethal concentration.
Table 2: Effect of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives on Apoptosis Markers
| Compound ID | Cell Line | Assay | Observation | Reference |
| Compound 15 | A549 | Caspase-3 Activity | Dose-dependent increase | [1] |
| Compound 15 | A549 | Western Blot | Increased Bax, Decreased Bcl-2 | [1] |
| Compound 20 | SNB-75 | Caspase Activity | 11.8-fold increase in Caspase-3, 50.3-fold increase in Caspase-9 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Workflow Diagram:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol:
-
Cell Preparation:
-
Seed cells at an appropriate density in a culture plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells for each sample.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[7]
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to each tube.[8]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).[6]
-
Add 400 µL of 1X Binding Buffer to each tube just before analysis.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained cells.[8]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[9] When this substrate is cleaved by active caspase-3 or -7, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described previously. Include positive and negative controls.
-
-
Assay Procedure (Add-Mix-Measure Format):
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase activity by normalizing the readings from treated cells to the vehicle-treated control cells.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[10]
Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and then detects specific proteins using antibodies.[10] Key proteins to investigate for apoptosis include the Bcl-2 family (pro-apoptotic Bax and anti-apoptotic Bcl-2) and cleaved caspases (e.g., cleaved caspase-3) and their substrates (e.g., cleaved PARP).[11][12]
Signaling Pathway Diagram:
Caption: Intrinsic Apoptosis Signaling Pathway.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat and harvest cells as described previously.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Incubate on ice for 30 minutes with periodic vortexing.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford protein assay.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.[13]
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[11]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands to quantify changes in protein expression relative to the loading control.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the apoptosis-inducing potential of this compound and its analogs. By employing these assays, researchers can effectively characterize the mechanism of action of these compounds, a critical step in the preclinical development of new anticancer agents. The provided diagrams and data tables serve as a valuable reference for experimental design and data interpretation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor cell proliferation by thieno[2,3-d]pyrimidin-4(1H)-one-based analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.ca]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Novel Thieno[2,3-d]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to purines, which are key components of many biologically important molecules.[1] This structural feature has made thieno[2,3-d]pyrimidine derivatives a significant area of research for the development of kinase inhibitors.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][3] Consequently, the identification of novel and potent kinase inhibitors is a primary objective in drug discovery.[4]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel thieno[2,3-d]pyrimidine-based compounds as potential kinase inhibitors. The methodologies described herein are designed to be robust, scalable, and suitable for identifying and characterizing promising lead compounds for further development. The protocols focus on widely used HTS technologies such as LanthaScreen™, Homogeneous Time-Resolved Fluorescence (HTRF®), and AlphaScreen®.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a representative signaling pathway targeted by thieno[2,3-d]pyrimidine kinase inhibitors and a typical high-throughput screening workflow.
Data Presentation: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the inhibitory concentrations (IC50) of various thieno[2,3-d]pyrimidine derivatives against different kinases, as reported in the literature.
Table 1: Inhibitory Activity against VEGFR-2
| Compound | IC50 (µM) vs. VEGFR-2 | Reference |
| Sorafenib (Reference) | 0.23 ± 0.04 | [5] |
| Compound 17f | 0.23 ± 0.03 | [5] |
| Compound IV | 0.23 | [6] |
| Compound V | 0.073 | [6] |
Table 2: Inhibitory Activity against EGFR
| Compound | IC50 (µM) vs. EGFR (wild-type) | IC50 (µM) vs. EGFR (T790M) | Reference |
| Compound 7a | Data not specified | Data not specified | [7] |
Table 3: Inhibitory Activity against ROCK Kinases
| Compound | IC50 (µM) vs. ROCK I | IC50 (µM) vs. ROCK II | Reference |
| Compound 8k | 0.004 | 0.001 | [8] |
Table 4: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 17f | HCT-116 | 2.80 ± 0.16 | [5] |
| HepG2 | 4.10 ± 0.45 | [5] | |
| Compound KD-8 | Panc1 (KRAS G12D) | ~2.1 (average) | [9] |
| SW1990 (KRAS G12D) | ~2.1 (average) | [9] | |
| CT26 (KRAS G12D) | ~2.1 (average) | [9] | |
| Thienopyrimidine Derivative | HepG-2 | 8.001 ± 0.0445 | [10] |
| HT-29 | 4.526 ± 0.130 | [10] | |
| MCF-7 | 15.055 ± 0.785 | [10] |
Experimental Protocols
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of thieno[2,3-d]pyrimidine inhibitors to the ATP site of a kinase.[11][12]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
LanthaScreen™ Eu-anti-Tag Antibody[11]
-
Kinase Tracer (Alexa Fluor™ 647-labeled ATP-competitive ligand)[11]
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[11]
-
Test compounds (thieno[2,3-d]pyrimidine derivatives) serially diluted in DMSO
-
384-well, low-volume, white or black plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer 20-50 nL of each compound dilution to the assay plate using an acoustic liquid handler or pintool. Include positive controls (a known inhibitor) and negative controls (DMSO only).
-
Reagent Preparation:
-
Prepare a 3X Kinase/Antibody solution in Assay Buffer. The optimal concentration of each will need to be determined empirically but a starting point is 5 nM kinase and 6 nM antibody.[11]
-
Prepare a 3X Tracer solution in Assay Buffer. The optimal tracer concentration should be determined experimentally.[11]
-
-
Assay Assembly:
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.[11]
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader.
-
Excitation: ~340 nm
-
Emission: Donor (~615 nm) and Acceptor (~665 nm)
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: HTRF® KinEASE™ Assay
This protocol outlines a biochemical assay to measure kinase activity through the detection of a phosphorylated substrate.[13]
Materials:
-
Kinase of interest
-
HTRF® KinEASE™ substrate (biotinylated peptide)[13]
-
ATP
-
Europium cryptate-labeled anti-phospho-specific antibody[13]
-
Streptavidin-XL665 (SA-XL665)[14]
-
Enzymatic Buffer (specific to the kinase)
-
Detection Buffer (containing EDTA to stop the reaction)[13]
-
Test compounds serially diluted in DMSO
-
384-well, low-volume, white or black plates
Procedure:
-
Compound Plating: Dispense 0.5 µL of serially diluted test compounds into the assay plate.[14]
-
Kinase Reaction:
-
Add 5.5 µL of the kinase diluted in Enzymatic Buffer to each well.[14]
-
Incubate for 15 minutes at room temperature.[14]
-
Add 2 µL of the substrate diluted in Enzymatic Buffer.[14]
-
Initiate the kinase reaction by adding 2 µL of ATP diluted in Enzymatic Buffer.[14]
-
Incubate for 10-60 minutes at room temperature.[14]
-
-
Detection:
-
Data Acquisition: Read the plate in HTRF® mode on a compatible plate reader.
-
Excitation: 337 nm
-
Emission: 665 nm (acceptor) and 620 nm (donor)[14]
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Fluorescence at 665 nm / Fluorescence at 620 nm) x 10,000.[14]
-
Normalize the data and determine IC50 values as described in Protocol 1.
-
Protocol 3: AlphaScreen® Kinase Assay
This protocol describes a bead-based, non-radioactive, amplified luminescent proximity homogenous assay for measuring kinase activity.[15]
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
Streptavidin-coated Donor beads[16]
-
Anti-phospho-specific antibody-conjugated Acceptor beads[16]
-
ATP
-
Assay Buffer
-
Stop/Detection Buffer
-
Test compounds serially diluted in DMSO
-
384-well, low-volume, white plates
Procedure:
-
Compound Plating: Dispense test compounds into the assay plate.
-
Kinase Reaction:
-
Detection:
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis:
-
Normalize the data and determine IC50 values as described in Protocol 1.
-
Conclusion
The thieno[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The high-throughput screening protocols detailed in this document provide a robust framework for the efficient identification and characterization of potent and selective inhibitors from compound libraries. The integration of biochemical assays with subsequent cell-based and structure-activity relationship studies will facilitate the advancement of promising hits into lead compounds for the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity [mdpi.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Molecular Docking of Thieno[2,3-d]pyrimidine Analogs with EGFR
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting molecular docking studies of thieno[2,3-d]pyrimidine analogs with the Epidermal Growth Factor Receptor (EGFR) kinase domain. These notes are intended to guide researchers in the virtual screening and rational design of novel EGFR inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling is a hallmark of various cancers, making it a prime target for anti-cancer drug development.[1] Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of EGFR inhibitors, with some analogs showing potent inhibitory activity.[3] Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a protein target, providing valuable insights into the molecular basis of inhibition and guiding the design of more potent and selective inhibitors.[4]
This protocol will focus on the use of AutoDock Vina, a widely used open-source molecular docking program, to simulate the interaction between thieno[2,3-d]pyrimidine analogs and the ATP-binding site of the EGFR kinase domain.
EGFR Signaling Pathway
Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF), triggers a cascade of intracellular signaling events. This begins with receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[5][6] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling pathways, including the RAS-RAF-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene transcription and cellular processes like proliferation, survival, and migration.[6][7]
Caption: EGFR Signaling Pathway Overview.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50) and in silico docking scores of selected thieno[2,3-d]pyrimidine analogs against EGFR. This data highlights the correlation between the predicted binding affinity and the experimentally determined potency.
| Compound ID | EGFR Type | IC50 (nM) | Docking Score (kcal/mol) | Reference |
| Compound 5b | Wild-Type | 37.19 | -17.22 | [2][8] |
| Compound 5b | T790M Mutant | 204.10 | - | [2][8] |
| Compound 21 | Wild-Type | 77 | - | [1][7] |
| Compound 25 | Wild-Type | 59 | - | [1][7] |
| Erlotinib (Reference) | Wild-Type | 5.90 | -23.94 | [2] |
| Erlotinib (Reference) | T790M Mutant | 212.20 | - | [2] |
Experimental Protocols
This section provides a step-by-step protocol for performing molecular docking of thieno[2,3-d]pyrimidine analogs into the EGFR kinase domain using AutoDock Vina.
Molecular Docking Workflow
The overall workflow for the molecular docking protocol is illustrated below.
Caption: Molecular Docking Workflow.
Software and Resources
-
Protein Data Bank (PDB): For obtaining the crystal structure of EGFR.
-
PyMOL or UCSF Chimera: For visualization and initial protein preparation.
-
AutoDock Tools (ADT): For preparing protein and ligand files for AutoDock Vina.
-
AutoDock Vina: For performing the molecular docking calculations.
-
Discovery Studio Visualizer or LigPlot+: For analyzing and visualizing protein-ligand interactions.
-
ChemDraw or similar chemical drawing software: For creating 2D structures of the thieno[2,3-d]pyrimidine analogs.
Step-by-Step Protocol
-
Download the EGFR Crystal Structure: Obtain the X-ray crystal structure of the EGFR kinase domain in complex with an inhibitor, for example, PDB ID: 1M17, from the RCSB Protein Data Bank.[9]
-
Initial Clean-up: Open the PDB file in PyMOL or Chimera. Remove water molecules, co-solvents, and any co-crystallized ligands. If the structure contains multiple chains, retain only the chain corresponding to the kinase domain (typically chain A).
-
Prepare the Receptor using AutoDock Tools (ADT):
-
Load the cleaned PDB file into ADT.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein in PDBQT format (e.g., 1M17_protein.pdbqt).
-
-
Create 2D Structure: Draw the 2D structure of the thieno[2,3-d]pyrimidine analog using ChemDraw or a similar program.
-
Convert to 3D and Energy Minimize: Convert the 2D structure to a 3D structure and perform an energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Prepare the Ligand using AutoDock Tools (ADT):
-
Load the 3D structure of the ligand into ADT.
-
Detect the torsional root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).
-
-
Define the Binding Site: The grid box defines the search space for the docking simulation. It should be centered on the active site of the EGFR kinase domain. A common approach is to center the grid on the co-crystallized ligand from the original PDB structure.
-
Set Grid Parameters in ADT:
-
Load the prepared protein (1M17_protein.pdbqt) into ADT.
-
Open the "Grid" -> "Grid Box" menu.
-
Adjust the grid box dimensions to encompass the entire ATP-binding pocket. For EGFR, a box size of approximately 20 x 20 x 20 Å is often a good starting point.
-
Note the center coordinates (x, y, z) and the dimensions of the grid box.
-
Save the grid parameter file (grid.gpf).
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina. An example configuration file is shown below:
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
-
Examine the Docking Scores: The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol). The more negative the score, the higher the predicted binding affinity.
-
Visualize Binding Poses: Load the protein (1M17_protein.pdbqt) and the docked ligand poses (docking_results.pdbqt) into PyMOL or another molecular visualization software.
-
Analyze Protein-Ligand Interactions: Identify and analyze the key interactions between the thieno[2,3-d]pyrimidine analog and the amino acid residues in the EGFR active site. Key interactions to look for include:
-
Compare with Known Inhibitors: Compare the binding mode and interactions of your thieno[2,3-d]pyrimidine analog with those of known EGFR inhibitors like erlotinib to validate the docking results and understand the structural basis for its activity.
Conclusion
This protocol provides a comprehensive guide for performing molecular docking studies of thieno[2,3-d]pyrimidine analogs with EGFR. By following these steps, researchers can gain valuable insights into the potential of these compounds as EGFR inhibitors and guide the rational design of new, more effective anti-cancer agents. It is important to remember that molecular docking is a computational prediction tool, and the results should be validated through experimental assays.
References
- 1. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bbrc.in [bbrc.in]
- 10. mdpi.com [mdpi.com]
Application Notes: Measuring Cytotoxicity of Thienopyrimidines using MTT Assay
Introduction
Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, making them attractive candidates for the development of various therapeutic agents.[1][2] Notably, many thienopyrimidine derivatives have demonstrated potent anticancer properties.[3][4][5][6] A crucial step in the evaluation of these compounds is the assessment of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[7] This application note provides a detailed protocol for measuring the cytotoxicity of thienopyrimidine compounds using the MTT assay, intended for researchers, scientists, and professionals in drug development.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., viable) cells.[8] This reduction only occurs in living cells, and the amount of formazan produced is directly proportional to the number of viable cells.[7] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[8] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the tested compound.
Applications
The MTT assay is a versatile tool with numerous applications in the study of thienopyrimidines, including:
-
Screening for Anticancer Activity: Rapidly screening libraries of novel thienopyrimidine derivatives to identify compounds with cytotoxic effects against various cancer cell lines.[3][4]
-
Determining IC50 Values: Quantifying the potency of thienopyrimidine compounds by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[9]
-
Evaluating Structure-Activity Relationships (SAR): Assessing how modifications to the chemical structure of thienopyrimidines affect their cytotoxic activity, guiding the design of more potent analogs.[3]
-
Investigating Mechanisms of Cell Death: While the MTT assay primarily measures cell viability, it can be used in conjunction with other assays to elucidate the mode of cell death induced by thienopyrimidines, such as apoptosis or mitotic catastrophe.[3]
Experimental Protocols
Materials and Reagents
-
Thienopyrimidine compounds of interest
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS, store protected from light at -20°C)[7]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or a solution of sodium dodecyl sulfate (SDS) in diluted hydrochloric acid)[8]
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
Protocol for Measuring Cytotoxicity of Thienopyrimidines
This protocol is a general guideline and may require optimization depending on the cell line and specific thienopyrimidine compounds being tested.
1. Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh, complete culture medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[10]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
2. Compound Treatment:
-
Prepare a stock solution of the thienopyrimidine compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the thienopyrimidine compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the thienopyrimidine compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the medium containing the same concentration of the vehicle (e.g., DMSO) as the highest concentration of the test compound.
-
Untreated Control: Cells treated with fresh culture medium only.
-
Blank: Wells containing medium only (no cells) to serve as a background control.[10]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4][12]
3. MTT Assay:
-
After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.[10]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[13]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate Percent Cell Viability:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
-
Determine the IC50 Value:
Data Presentation
The cytotoxic effects of various thienopyrimidine derivatives from published studies are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6j | HCT116 (Colon) | 0.6 - 1.2 | [3] |
| HCT15 (Colon) | 0.6 - 1.2 | [3] | |
| LN-229 (Brain) | 0.6 - 1.2 | [3] | |
| GBM-10 (Brain) | 0.6 - 1.2 | [3] | |
| A2780 (Ovarian) | 0.6 - 1.2 | [3] | |
| OV2008 (Ovarian) | 0.6 - 1.2 | [3] | |
| CHO (Normal) | 14 ± 1.3 | [3] | |
| 8d | HUH-7 (Liver) | 5.8 | [12] |
| BHK (Normal) | 17 | [12] | |
| MCF-7 (Breast) | 8.3 | [12] | |
| Compound 1 | MDA-MB-231 (Breast) | 6.0 ± 1.3 | [1] |
| Compound 2 | MDA-MB-231 (Breast) | 0.51 ± 0.10 | [1] |
| 3b | HepG2 (Liver) | 3.105 ± 0.14 | [16] |
| PC-3 (Prostate) | 2.15 ± 0.12 | [16] | |
| 3g | HepG2 (Liver) | 3.77 ± 0.17 | [16] |
| TPH104c | BT-20 (Breast) | 0.22 ± 0.06 | [17] |
| MDA-MB-231 (Breast) | 0.48 ± 0.16 | [17] | |
| MDA-MB-468 (Breast) | 0.45 ± 0.17 | [17] | |
| HMEC (Normal) | >5 | [17] | |
| TPH104m | BT-20 (Breast) | 0.18 ± 0.03 | [17] |
| MDA-MB-231 (Breast) | 0.47 ± 0.15 | [17] | |
| MDA-MB-468 (Breast) | 0.27 ± 0.14 | [17] | |
| HMEC (Normal) | >5 | [17] | |
| Compound 2 | MCF-7 (Breast) | 0.013 | [5] |
| Compound 3 | MCF-7 (Breast) | - | [5] |
| Compound 5k | A549 (Lung) | 6.99 ± 3.15 | [18] |
| 11n | MCF-7 (Breast) | 2.67 | [19] |
| SW-480 (Colon) | 6.84 | [19] | |
| HEPG-2 (Liver) | 7.20 | [19] | |
| HUVEC (Endothelial) | 2.09 | [19] | |
| MRC5 (Normal) | 38.1 | [19] |
Visualization
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Potential Signaling Pathway of Thienopyrimidine-Induced Cytotoxicity
Thienopyrimidines can induce cytotoxicity through various mechanisms, including the induction of apoptosis and cell cycle arrest. Some derivatives have been shown to inhibit tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation and survival.
Caption: Thienopyrimidine-induced cytotoxicity pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. clyte.tech [clyte.tech]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives in preclinical Parkinson's disease (PD) models. The protocols detailed below are based on established methodologies for evaluating neuroprotective compounds targeting pathways implicated in PD pathogenesis.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Current treatments primarily offer symptomatic relief, highlighting the urgent need for novel therapeutics that can slow or halt disease progression. The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a promising chemotype in drug discovery. Derivatives of this core structure have been identified as potent inhibitors of various kinases and enzymes implicated in neurodegeneration, including Sirtuin 2 (SIRT2) and Rho-associated coiled-coil containing protein kinase (ROCK).[3][4]
This document outlines the application of this compound, a representative member of this class, in relevant in vitro and in vivo models of Parkinson's disease. The described protocols will enable researchers to assess its neuroprotective potential and elucidate its mechanism of action.
Potential Mechanisms of Action
While direct studies on this compound in PD models are emerging, based on the activity of structurally related compounds, its therapeutic potential may be attributed to the modulation of several key signaling pathways involved in neuronal survival and death.
-
SIRT2 Inhibition: A derivative, 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078), has been identified as a selective SIRT2 inhibitor.[3] SIRT2 inhibition is considered a potential strategy for treating Parkinson's disease.[3]
-
ROCK Inhibition: Another series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been discovered as potent ROCK inhibitors.[4] ROCK signaling is involved in neuronal apoptosis and neurite outgrowth.
Below is a diagram illustrating a potential signaling pathway that could be modulated by this compound, leading to neuroprotection.
References
- 1. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of Models of Parkinson's Disease [frontiersin.org]
- 3. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Thieno[2,3-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with thieno[2,3-d]pyrimidine derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: My thieno[2,3-d]pyrimidine derivative is poorly soluble in aqueous buffers. What is the recommended first step for solubilization?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its excellent solvating power for a wide range of organic molecules.[1] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low enough not to impact the biological system, typically below 0.5% v/v.[1]
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I prevent this?
A2: This common issue is known as "precipitation upon dilution."[1] It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility. To address this, you can try the following:
-
Lower the final concentration: Your target concentration may be too high for the compound's aqueous solubility.
-
Use a co-solvent system: Incorporating a co-solvent in your final buffer can increase the solubility of your compound.
-
Adjust the pH: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[1]
-
Utilize cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
Q3: Are there alternative organic solvents to DMSO for creating stock solutions?
A3: Yes, other water-miscible organic solvents can be used, such as ethanol, dimethylformamide (DMF), and N,N-dimethylacetamide (DMA).[] The choice of solvent will depend on the specific properties of your thieno[2,3-d]pyrimidine derivative and the compatibility with your experimental assay. It is crucial to test the compatibility of any alternative solvent with your assay to ensure it does not interfere with the experimental results.[1]
Q4: How can pH adjustment improve the solubility of my thieno[2,3-d]pyrimidine derivative?
A4: Many kinase inhibitors, including thieno[2,3-d]pyrimidine derivatives, are weak bases and are more soluble at a lower pH.[1] These molecules possess ionizable functional groups. At a pH below their pKa, these groups become protonated, increasing their interaction with water and thereby improving solubility.[1] Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form.[1]
Q5: What are cyclodextrins and how do they work to increase solubility?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like many thieno[2,3-d]pyrimidine derivatives, within their cavity, forming an "inclusion complex." This complex has improved aqueous solubility and stability.[3][4]
Troubleshooting Guides
Problem 1: Compound is difficult to dissolve, even in DMSO.
-
Is the concentration too high? Attempt to make a more dilute stock solution.
-
Has the compound been properly handled? Ensure the compound is a dry, solid powder. Lyophilized compounds should be equilibrated to room temperature before opening the vial to prevent moisture condensation.[1]
-
Is mechanical agitation sufficient? Vortex the solution for several minutes. Sonication in a water bath can also be effective in aiding dissolution.[1]
-
Have you tried gentle warming? If the compound is heat-stable, warming the solution in a 37°C water bath for 5-10 minutes can help.[1]
Problem 2: The aqueous solution is cloudy or contains visible precipitates after dilution from the organic stock.
-
Is the final DMSO concentration too high? Ensure the final concentration of DMSO (or other organic solvent) is as low as possible, ideally below 0.5%.[1]
-
Could a co-solvent help? The addition of a co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can increase the solubility of the compound.[5]
-
Is pH adjustment an option? For ionizable compounds, adjusting the pH of the aqueous buffer can prevent precipitation.[1]
-
Would a surfactant be beneficial? Low concentrations of a non-ionic surfactant, such as Pluronic® F-68, can help keep the compound in solution.[1]
Quantitative Solubility Data
The aqueous solubility of thieno[2,3-d]pyrimidine and its derivatives is often low, necessitating the use of the solubilization techniques described. The following table provides some reported solubility values for related thieno-pyrimidine and kinase inhibitor compounds to illustrate this challenge.
| Compound Class/Name | Solvent/Medium | Solubility | Reference |
| Thieno[2,3-d]pyrimidine derivative | Water | 44 µg/mL | [6] |
| Thiazolobenzimidazole (TBI) | Water | 11 µg/mL | [7] |
| TBI with pH adjustment | pH 2 Buffer | 0.4 mg/mL | [7] |
| Gefitinib | Water | 10.3 ± 1.2 µg/mL | [1] |
| Gefitinib | Methanol | 1990.8 ± 7.2 µg/mL | [1] |
| Gefitinib | DMSO | 4500.0 ± 6.1 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol outlines the standard procedure for dissolving a lyophilized thieno[2,3-d]pyrimidine derivative in DMSO.
-
Compound Equilibration: Allow the vial of the lyophilized compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mechanical Agitation: Vortex the vial for several minutes to facilitate dissolution. Sonication in a water bath can also be used.[1]
-
Gentle Warming (Optional): If the compound is not fully dissolved and is known to be heat-stable, warm the solution in a 37°C water bath for 5-10 minutes.[1]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitates before storage or use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using a Co-solvent System
This protocol describes how to use a co-solvent system to improve the solubility of a hydrophobic compound in an aqueous buffer.
-
Prepare a High-Concentration Stock: Prepare a concentrated stock solution of the inhibitor in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution in Co-solvent: Prepare an intermediate dilution of the stock solution in a co-solvent such as ethanol. For example, dilute a 10 mM DMSO stock 1:10 in ethanol to achieve a 1 mM solution in 10% DMSO/90% ethanol.[1]
-
Final Dilution in Aqueous Buffer: Add the intermediate dilution to your final aqueous buffer to achieve the desired working concentration. It is critical to add the stock solution to the buffer with vigorous vortexing to avoid precipitation.
Protocol 3: Improving Solubility with pH Adjustment
For ionizable thieno[2,3-d]pyrimidine derivatives, particularly weak bases, adjusting the pH of the aqueous medium can significantly improve solubility.
-
Determine pKa: If the pKa of your compound is known, prepare an aqueous buffer with a pH at least 1-2 units below the pKa.[1]
-
Prepare Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) as described in Protocol 1.
-
Dilution into Acidic Buffer: Dilute the stock solution into the prepared acidic aqueous buffer.
-
Neutralization (Optional): If the experimental conditions require a neutral pH, you can carefully neutralize the solution with a suitable base after the compound has been dissolved in the acidic buffer.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for poorly water-soluble compounds and is economical for small-scale preparations.
-
Molar Ratio Determination: Determine the optimal molar ratio of the thieno[2,3-d]pyrimidine derivative to the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPβCD). A 1:1 molar ratio is a common starting point.
-
Paste Formation: Place the accurately weighed cyclodextrin in a mortar and add a small amount of water to form a homogeneous paste.
-
Incorporation of the Compound: Gradually add the weighed thieno[2,3-d]pyrimidine derivative to the paste while continuously triturating.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough interaction.
-
Drying: Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder and store it in a desiccator.
Visualizations
Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives are frequently investigated as inhibitors of various protein kinases involved in cell signaling pathways critical to cancer and other diseases. Below are diagrams of two common target pathways.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
Caption: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro kinase assay to evaluate the inhibitory activity of a thieno[2,3-d]pyrimidine derivative.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for thienopyrimidine analog synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thienopyrimidine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing the thienopyrimidine core?
A1: A widely used starting point is a substituted 2-aminothiophene-3-carboxylate or a related carboxamide.[1] These thiophene derivatives can be synthesized through multicomponent reactions like the Gewald reaction.[2][3][4][5] The specific substituents on the thiophene ring will dictate the final substitution pattern of the thienopyrimidine core.
Q2: What are the general synthetic strategies for constructing the thienopyrimidine ring system?
A2: The primary strategy involves the cyclization of a 2-aminothiophene derivative. Common methods include:
-
Reaction with formamide or formic acid to yield thienopyrimidin-4-ones.[1][2][6][7]
-
Treatment with isothiocyanates to form thieno[3,2-d]pyrimidine derivatives.[8]
-
Cyclization with nitrile reactants under acidic conditions.[2]
An alternative, though less common, approach is to first construct the pyrimidine ring and then subsequently form the fused thiophene ring.[9][10]
Q3: How can I introduce diverse substituents at the 4-position of the thienopyrimidine ring?
A3: A frequent method is to first synthesize the corresponding thieno[3,2-d]pyrimidin-4-one. This intermediate can be converted to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). The 4-chloro group is a good leaving group and can be displaced by various nucleophiles (e.g., amines, alkoxides) through an SNAr reaction to introduce a wide range of functional groups.[1][6][11]
Q4: Is microwave-assisted synthesis beneficial for preparing thienopyrimidine analogs?
A4: Yes, microwave irradiation is highly advantageous for thienopyrimidine synthesis. It often leads to significantly reduced reaction times, improved yields, and can facilitate reactions that are sluggish under conventional heating.[1][6][12][13][14][15] For example, the cyclization of 2-aminothiophene derivatives with formamide or the Gewald reaction can be performed efficiently under microwave conditions.[1][6]
Q5: What are some common palladium-catalyzed cross-coupling reactions used to functionalize the thienopyrimidine core?
A5: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents onto the thienopyrimidine scaffold.[16][17][18] This reaction typically involves the coupling of a halogenated thienopyrimidine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.
Troubleshooting Guide
Problem 1: Low yield of the final thienopyrimidine product.
| Possible Cause | Troubleshooting Steps | Citation |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature moderately.- Consider switching to microwave irradiation to enhance the reaction rate. | [19] |
| Suboptimal catalyst | - Ensure the catalyst is active and used in the appropriate amount.- For Suzuki couplings, screen different palladium catalysts and ligands. | [20] |
| Poor quality of reagents | - Use high-purity starting materials and solvents.- Impurities can lead to side reactions and lower the yield. | [19][20] |
| Inefficient cyclization | - For cyclizations using formamide or formic acid, ensure anhydrous conditions.- In some cases, using N,N-dimethylformamide dimethyl acetal (DMF-DMA) can improve cyclization efficiency. | [1] |
Problem 2: Formation of significant side products.
| Possible Cause | Troubleshooting Steps | Citation |
| Competing reaction pathways | - In Biginelli-type reactions for pyrimidine synthesis, Hantzsch dihydropyridine byproducts can form at higher temperatures. Lowering the reaction temperature can minimize this. | [19] |
| Decomposition of starting materials or product | - Avoid excessively high temperatures or prolonged reaction times.- Ensure the reaction is performed under an inert atmosphere if substrates are air-sensitive. | [19] |
| Formation of N-acylurea byproducts | - This can occur in reactions involving urea. Modifying the order of addition of reagents may help. | [19] |
Problem 3: Difficulty in purifying the crude product.
| Possible Cause | Troubleshooting Steps | Citation |
| Presence of closely related impurities | - Optimize the chromatographic separation by trying different solvent systems or using a different stationary phase.- Recrystallization from a suitable solvent system can be an effective purification method. | [19] |
| Formation of tar or polymeric material | - This can result from overheating. Reduce the reaction temperature.- Ensure efficient stirring to prevent localized overheating. | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-thieno[2,3-d]pyrimidine via Gewald Reaction and Subsequent Chlorination
This protocol describes a common sequence for preparing a key intermediate for further functionalization.
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
-
To a mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), add morpholine (2 mmol) as a catalyst.
-
Heat the mixture at 70°C under microwave irradiation for 20 minutes.[6]
-
Alternatively, the reaction can be refluxed under conventional heating for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to yield the 2-aminothiophene derivative.
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[8][11]thieno[2,3-d]pyrimidin-4(3H)-one
-
Heat the 2-aminothiophene derivative (10 mmol) in an excess of formamide.
-
Reflux the mixture for 18 hours.[6]
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the thienopyrimidinone.
Step 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[8][11]thieno[2,3-d]pyrimidine
-
To the thienopyrimidinone (10 mmol), add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of N,N-dimethylaniline.
-
Reflux the mixture for 14 hours.[6]
-
Carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-7 Arylation of a Thieno[3,2-d]pyrimidine
This protocol outlines the introduction of an aryl group at the 7-position of a pre-functionalized thienopyrimidine core.
-
To a reaction vessel, add the 7-bromo-thieno[3,2-d]pyrimidine derivative (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and a base (e.g., K₂CO₃, 2 mmol).
-
Add a solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture at 90°C under an inert atmosphere (e.g., nitrogen or argon) for the required time (monitor by TLC).[9]
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C-7 arylated thienopyrimidine.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thienopyrimidin-4-one Synthesis
| Starting Material | Reagent | Conditions | Yield | Reference |
| 2-Amino-3-ethoxycarbonylthiophene | Formamide | Reflux, 2 h | - | [11] |
| 2-Amino-3-cyanothiophene | Formic Acid | Reflux | Moderate to Good | [2] |
| 2-Amino-3-cyanothiophene | Formamide | Reflux | - | [2] |
| 2-Amino-thiophene-3-carboxamide | DMF-DMA | Microwave, 100°C, 15 min | 98% | [7] |
Table 2: Conditions for 4-Position Functionalization via SNAr
| Substrate | Nucleophile | Conditions | Yield | Reference |
| 4-Chloro-6-phenylthieno[2,3-d]pyrimidine | Primary Amines | Ethanol, 150°C, Microwave, 1 h | 80-93% | [6] |
| 4-Chloro-thieno[2,3-d]pyrimidine | Ethyl glycinate, NaOAc | Ethanol, Reflux, 24 h | - | [11] |
| 4-Chloro-thieno[3,2-d]pyrimidine | Secondary Amines | - | - | [16] |
Visualizations
Caption: General synthetic workflow for thienopyrimidine analogs.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 4. arkat-usa.org [arkat-usa.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. d-nb.info [d-nb.info]
- 16. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Troubleshooting Guides
Effectively purifying this compound is crucial for obtaining accurate experimental results. The following tables provide a summary of common purification techniques and troubleshooting advice for low yield.
Table 1: Comparison of Purification Techniques
| Purification Technique | Advantages | Disadvantages | Expected Purity | Expected Yield |
| Recrystallization | Simple, cost-effective, good for removing minor impurities. | Can lead to significant product loss, requires finding a suitable solvent system. | >98% (with optimal solvent) | 50-80% |
| Column Chromatography | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming and resource-intensive than recrystallization. | >99% | 60-90% |
| Preparative HPLC | Highest resolution purification, ideal for isolating very pure compounds. | Expensive, requires specialized equipment, limited by sample loading capacity. | >99.9% | Variable, depends on scale |
Table 2: Troubleshooting Low Purification Yield
| Observation | Potential Cause | Suggested Solution |
| Low recovery after recrystallization. | The compound is too soluble in the chosen solvent. | Use a less polar solvent or a solvent mixture. Try cooling the solution for a longer period or seeding with a pure crystal. |
| The compound precipitated out during hot filtration. | Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible. | |
| Low recovery after column chromatography. | The compound is strongly adsorbed to the stationary phase. | Increase the polarity of the mobile phase. Consider using a different stationary phase (e.g., alumina). |
| The compound is unstable on silica gel. | Minimize the time the compound spends on the column. Consider using a less acidic stationary phase or an alternative purification method. | |
| Product loss during solvent evaporation. | The compound is volatile or heat-sensitive. | Use a rotary evaporator at a lower temperature and pressure. Consider freeze-drying if the compound is highly sensitive. |
Frequently Asked Questions (FAQs)
Recrystallization
-
Q1: What is a good starting solvent for the recrystallization of this compound? A1: Based on literature for similar thienopyrimidine derivatives, good starting solvents to screen include ethanol, chloroform, or a mixture of ethyl acetate and hexanes.[1][2] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Q2: My compound "oils out" instead of forming crystals during recrystallization. What should I do? A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. Try using a lower boiling point solvent, a more dilute solution, or scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure compound can also be effective.
-
Q3: After recrystallization, my product is still not pure. What are the next steps? A3: If a single recrystallization does not yield a pure product, you can try a second recrystallization with a different solvent system. Alternatively, column chromatography is recommended to remove persistent impurities.[3]
Column Chromatography
-
Q4: What is a recommended stationary and mobile phase for the column chromatography of this compound? A4: Silica gel is a common stationary phase for the purification of thienopyrimidine derivatives.[3] A good starting mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your compound.
-
Q5: How can I effectively separate my product from a very closely related impurity? A5: To improve separation, you can use a longer column, a finer mesh silica gel, or a shallower solvent gradient during elution. Trying a different solvent system with different selectivities may also resolve the co-eluting compounds.
General Troubleshooting
-
Q6: What are the likely impurities in my crude this compound sample? A6: Potential impurities often stem from the synthetic route. If prepared via a Gewald reaction to form the thiophene ring followed by cyclization, impurities could include unreacted starting materials (ketone, α-cyanoester, sulfur), byproducts from the Knoevenagel condensation step, or uncyclized 2-aminothiophene precursor.[4][5][6]
-
Q7: My final product has a persistent color. How can I remove it? A7: Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and subsequent purification. However, be aware that this can also lead to some loss of the desired product.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, loaded silica gel to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the desired compound.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low yield in purification.
References
Technical Support Center: Addressing Drug Resistance to Thienopyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyrimidine inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary mechanisms of resistance to thienopyrimidine-based EGFR inhibitors?
Resistance to thienopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors is a significant challenge in cancer therapy. The primary mechanisms can be broadly categorized as on-target alterations, bypass tract activation, and phenotypic changes.
-
On-target EGFR Mutations: The most common mechanism is the acquisition of secondary mutations in the EGFR gene itself. The T790M "gatekeeper" mutation is a well-documented cause of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). For irreversible pyrimidine-based inhibitors, mutations such as C797S, L718Q, and L844V have been identified. The C797S mutation, in particular, can confer resistance to third-generation inhibitors like osimertinib by preventing covalent bond formation.[1][2][3][4]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited EGFR pathway. A prominent example is the amplification of the MET proto-oncogene, which leads to the activation of ERBB3 (HER3) and subsequent downstream signaling through the PI3K/AKT pathway, rendering the cells independent of EGFR signaling for survival.[5][6]
-
Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype. This transition is associated with increased motility, invasiveness, and drug resistance.[7][8] EMT can be driven by various signaling pathways, including TGF-β, and is linked to the expression of transcription factors like Snail, ZEB1, and TWIST.[9][10][11] Cells that have undergone EMT often exhibit resistance to EGFR inhibitors.[8][11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump thienopyrimidine inhibitors out of the cancer cells, reducing the intracellular drug concentration to sub-lethal levels.[12][13][14][15] Some thienopyrimidine compounds have themselves been investigated as inhibitors of these transporters.[12][15]
FAQ 2: My cancer cell line shows a decreased response to a thienopyrimidine inhibitor over time. How can I determine the mechanism of acquired resistance?
To investigate acquired resistance, a multi-step approach is recommended. This involves generating a resistant cell line and then characterizing the molecular changes.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for identifying mechanisms of acquired resistance.
FAQ 3: Are there thienopyrimidine inhibitors that target kinases other than EGFR?
Yes, the thienopyrimidine scaffold is versatile and has been used to develop inhibitors for a range of other kinases involved in cancer progression.[16] Notable examples include:
-
VEGFR-2: Several thienopyrimidine derivatives have been synthesized and shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[17][18][19]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival, and its dysregulation is common in cancer. Thienopyrimidine-based compounds have been developed as dual inhibitors of PI3K and mTOR.[20]
-
Multi-kinase Inhibitors: Some thienopyrimidine derivatives exhibit activity against a panel of kinases, including B-Raf, c-Met, and Pim-1, making them potential multi-targeted agents.[16]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
High variability between replicate wells in assays like MTT, MTS, or CellTiter-Glo can obscure the true effect of your thienopyrimidine inhibitor.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | 1. Ensure the cell suspension is homogenous by gently swirling or pipetting before and during seeding.[21]2. Work quickly to prevent cells from settling in the reservoir.3. Consider using a multichannel pipette for simultaneous seeding of replicates. | Reduced well-to-well variability in the signal from control (untreated) wells. |
| "Edge Effect" | 1. Fill the peripheral wells of the microplate with sterile PBS or media without cells and do not use them for experimental data.[21]2. Ensure proper humidification of the incubator to minimize evaporation. | More consistent results across the plate, with experimental wells shielded from evaporation effects. |
| Compound Precipitation | 1. Visually inspect the wells under a microscope after adding the compound. 2. Check the solubility of your thienopyrimidine derivative in the final culture medium concentration. You may need to adjust the DMSO concentration (typically keeping it below 0.5%).[22] | Clear solutions in the wells and a more consistent dose-response curve. |
| Pipetting Errors | 1. Ensure pipettes are properly calibrated. 2. Use a consistent pipetting technique (e.g., consistent speed and immersion depth). | Increased precision and reproducibility of results between experiments. |
Issue 2: My thienopyrimidine inhibitor shows lower than expected potency.
If the observed IC50 value is significantly higher than reported values, or if the compound shows minimal effect, consider the following:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Degradation | 1. Prepare fresh stock solutions of the inhibitor. 2. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. | Potency restored to expected levels. |
| High Serum Concentration | 1. High protein binding can reduce the free concentration of the inhibitor.[23]2. Perform the assay in a medium with a lower serum concentration if compatible with your cell line's health. | Increased potency (lower IC50 value) of the inhibitor. |
| Intrinsic or Acquired Resistance | 1. Verify the identity of your cell line (e.g., by STR profiling). 2. Check the literature for known resistance mechanisms in your cell line model. 3. If resistance is suspected, perform a Western blot to check the phosphorylation status of the target kinase (e.g., p-EGFR) and downstream effectors (e.g., p-AKT) with and without inhibitor treatment. | Confirmation of target engagement and insight into the resistance status of the cell line. |
Data Presentation
Table 1: IC50 Values of Selected Thienopyrimidine Derivatives
This table summarizes the inhibitory concentrations (IC50) of various thienopyrimidine compounds against different cancer cell lines and kinases, as reported in the literature.
| Compound ID | Target(s) | Cell Line / Enzyme | IC50 (µM) | Reference |
| Compound 3d | B-Raf(V600E), c-Met, Pim-1, EGFR, VEGFR-2 | Enzyme Assays | 0.078, 0.405, 1.053, 0.177, 0.275 | [16] |
| Compound 13 | Not Specified | MDA-MB-231, HepG2 | 0.00144, 0.00111 | [16] |
| Compound 6f | COX-2 | Enzyme Assay | 0.53 | [24] |
| Compound 6j | Not Specified | HCT116, A2780, OV2008 | ~0.6 - 1.2 | [25] |
| Compound 5f | EGFR, VEGFR-2 | MCF-7 | (Anticancer) 1.73-fold > Erlotinib | [18] |
| Compound 6b | VEGFR-2 | MDA-231, MCF-7 | 5.91, 7.16 | [19] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of a thienopyrimidine inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thienopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[26]
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine inhibitor in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is used to assess changes in protein expression and phosphorylation, which is critical for investigating resistance mechanisms.
Materials:
-
Parental and resistant cell lines
-
Thienopyrimidine inhibitor
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the thienopyrimidine inhibitor at various concentrations (e.g., IC50) for a specified time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin. Compare the levels of phosphorylated and total proteins between different treatment groups and cell lines.
Visualizations
Signaling Pathways in Thienopyrimidine Resistance
Caption: Key signaling pathways involved in resistance to thienopyrimidine inhibitors.
References
- 1. EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Resistance to EGFR Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EMT, CSCs, and drug resistance: the mechanistic link and clinical implications [dspace.mit.edu]
- 8. Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. researchgate.net [researchgate.net]
- 11. Epithelial-to-mesenchymal transition and drug resistance: transitioning away from death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Thienopyrimidine Scaffold as an Inhibitor of the ABC Transport Protein ABCC1 (MRP1) and Related Transporters Using a Combined Virtual Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Thieno[2,3-d]pyrimidine EGFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thieno[2,3-d]pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for thieno[2,3-d]pyrimidine EGFR inhibitors?
A1: Thieno[2,3-d]pyrimidine EGFR inhibitors are a class of small molecules that typically function as ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain of EGFR, preventing the autophosphorylation of the receptor.[1] This action blocks the initiation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[2][3]
Q2: What are the key structural features of the thieno[2,3-d]pyrimidine scaffold that are crucial for enhancing selectivity against mutant EGFR (e.g., T790M, L858R)?
A2: Structure-activity relationship (SAR) studies reveal that substitutions at the C4 and C6 positions of the thieno[2,3-d]pyrimidine core are pivotal for activity and selectivity.[4] For instance, introducing a covalent warhead, such as an acrylamide moiety, at the C6 position allows for irreversible binding to a cysteine residue (Cys797) in the EGFR active site, a strategy employed in third-generation inhibitors to overcome T790M resistance.[5] Additionally, modifications to the 4-anilino group can be optimized to achieve selectivity for mutant forms over wild-type (WT) EGFR, thereby reducing off-target effects and associated toxicities.[4][6]
Q3: My thieno[2,3-d]pyrimidine inhibitor shows potent activity against mutant EGFR but also significant inhibition of wild-type EGFR. How can I improve its selectivity?
A3: To enhance selectivity for mutant EGFR over WT EGFR, consider the following medicinal chemistry strategies:
-
Introduce bulky or specific substitutions: Modifications to the 4-anilino moiety can exploit subtle differences in the ATP-binding pockets of mutant versus WT EGFR.
-
Explore allosteric inhibition: Developing compounds that bind to allosteric sites outside the highly conserved ATP-binding pocket can provide a high degree of selectivity.[5]
-
Scaffold hopping: While retaining key pharmacophoric features, transitioning to a related but different heterocyclic core, such as pyrido[2,3-d]pyrimidine, might alter the selectivity profile.[7]
Q4: We are observing a lack of correlation between our in vitro kinase assay data and our cell-based assay results. What could be the potential reasons?
A4: Discrepancies between biochemical and cellular assays are common and can arise from several factors:
-
Cellular permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell.
-
Metabolism: The compound may be rapidly metabolized into inactive forms within the cell.
-
Off-target effects: In a cellular context, the compound might interact with other kinases or cellular components, leading to unexpected phenotypic outcomes.[5] It's beneficial to include a cell line that does not express the intended target to assess off-target effects.[1]
-
Assay conditions: Differences in ATP concentration between the kinase assay and the intracellular environment can affect the apparent potency of ATP-competitive inhibitors.
Troubleshooting Guides
Issue 1: High background signal or no enzyme activity in EGFR kinase assay.
-
Possible Cause 1: Inactive Enzyme.
-
Troubleshooting Step: Verify the activity of the recombinant EGFR kinase using a known potent inhibitor as a positive control. Ensure proper storage and handling of the enzyme to prevent degradation.
-
-
Possible Cause 2: Suboptimal ATP Concentration.
-
Troubleshooting Step: Determine the apparent ATP Km (Michaelis constant) for your specific assay conditions. Assays are typically run at or near the ATP Km to ensure sensitivity to ATP-competitive inhibitors.[8]
-
-
Possible Cause 3: Incorrect Buffer Composition.
-
Troubleshooting Step: Ensure the kinase reaction buffer contains the necessary components, such as MgCl2, and is at the optimal pH. Refer to the manufacturer's protocol for the specific recombinant enzyme.
-
Issue 2: Inconsistent IC50 values in cell-based viability assays.
-
Possible Cause 1: Cell Seeding Density.
-
Troubleshooting Step: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over- or under-confluent cells can lead to variability. A common starting point is 5,000-10,000 cells per well in a 96-well plate.[1]
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is non-toxic to the cells (typically below 0.5%). Include a vehicle-only control to assess solvent effects.[1]
-
-
Possible Cause 3: Compound Precipitation.
-
Troubleshooting Step: Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. Poor solubility can lead to artificially low potency.
-
Issue 3: No inhibition of downstream signaling (e.g., p-AKT, p-ERK) in Western blot analysis despite potent IC50 in viability assays.
-
Possible Cause 1: Timing of Lysate Collection.
-
Troubleshooting Step: EGFR signaling pathways can be activated and downregulated at different rates. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream protein phosphorylation after inhibitor treatment.
-
-
Possible Cause 2: Crosstalk with other Pathways.
-
Troubleshooting Step: Cancer cells can have redundant or compensatory signaling pathways. Even with EGFR inhibition, other pathways might maintain the phosphorylation of AKT or ERK. Consider using dual inhibitors that target multiple pathways simultaneously.[9]
-
-
Possible Cause 3: Insufficient Antibody Quality.
-
Troubleshooting Step: Validate your primary antibodies for specificity and sensitivity. Use appropriate positive and negative controls to ensure reliable detection of the target proteins.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives against EGFR WT and Mutants.
| Compound | R Group (Substitution on 2-phenyl ring) | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) | EGFR L858R/T790M IC50 (nM) | Reference |
| 1 | 3-OH | - | - | - | [6] |
| 2 | 3-OH, 5-OCH3 | - | - | - | [6] |
| 3 | 4-OH | - | - | - | [6] |
| 4 | 4-OH, 5-OCH3 | - | - | - | [6] |
| 5b | - | 37.19 | 204.10 | - | [10] |
| 111 | - | 0.9 | 4.0 | - | [4] |
| B1 | - | >1000 | - | 13 | [7] |
| B7 | - | >100 | - | 5.9 | [7] |
Table 2: Anti-proliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives in NSCLC Cell Lines.
| Compound | Cell Line | EGFR Status | IC50 (µM) | Reference |
| 5b | A549 | WT | 17.79 | [10] |
| 5f | A549 | WT | 17.46 | [10] |
| 5b | MCF-7 | Overexpressed | 22.66 | [10] |
| 5f | MCF-7 | Overexpressed | 21.40 | [10] |
| B1 | H1975 | L858R/T790M | 0.087 | [7] |
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay (LanthaScreen® Assay)
This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.[8]
-
Kinase Concentration Optimization:
-
Perform a serial dilution of the EGFR kinase at a high ATP concentration (e.g., 1 mM) to determine the enzyme concentration that yields approximately 80% of the maximum TR-FRET emission ratio (EC80).[8]
-
-
ATP Km Determination:
-
Using the determined EC80 kinase concentration, perform the assay with a serial dilution of ATP to determine the apparent ATP Km.[8]
-
-
Inhibitor IC50 Determination:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine inhibitor.
-
Set up the kinase reaction with the EGFR kinase (at its EC80 concentration determined at the ATP Km), the substrate, and ATP (at its Km concentration).
-
Add the inhibitor dilutions to the reaction wells.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[8]
-
Stop the reaction by adding EDTA.
-
Add the europium-labeled antibody and allow it to bind to the phosphorylated substrate.
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol outlines a common method to assess the effect of an inhibitor on cell proliferation.[2]
-
Cell Seeding:
-
Seed non-small cell lung cancer (NSCLC) cells (e.g., H1975 for T790M mutant, A549 for WT) in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete growth medium.[2]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine inhibitor in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include vehicle-only and no-treatment controls.
-
Incubate for 72 hours at 37°C and 5% CO2.[2]
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.[2]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.[2]
-
Protocol 3: Western Blotting for Downstream Signaling
This protocol is for detecting the phosphorylation status of key downstream proteins like EGFR and AKT.[2]
-
Cell Treatment and Lysis:
-
Seed cells and treat with the inhibitor for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
-
Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.[2]
-
Visualizations
Caption: EGFR signaling pathway and point of inhibition.
Caption: Workflow for SAR studies of EGFR inhibitors.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEDICINAL CHEMISTRY PROSPECTIVES IN DESIGN OF EGFR INHIBITORS.pptx [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Cell-Based Assays with Thienopyrimidine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with thienopyrimidine compounds in cell-based assays. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are thienopyrimidine compounds and what are their common cellular targets?
Thienopyrimidines are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. They are structurally similar to purines, which allows them to interact with a wide range of biological targets, particularly protein kinases.[1] Many thienopyrimidine derivatives are potent inhibitors of signaling pathways crucial for cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[2][3][4][5]
Q2: I'm observing poor solubility or precipitation of my thienopyrimidine compound in cell culture media. What can I do?
Poor aqueous solubility is a common issue with many small molecule inhibitors, including some thienopyrimidines.[6][7] Precipitation can lead to inaccurate and irreproducible results.
Immediate Troubleshooting Steps:
-
Optimize DMSO Concentration: While preparing stock solutions in 100% DMSO is standard, ensure the final concentration in your cell culture medium is low (typically ≤0.1%) to avoid solvent toxicity.[8]
-
Pre-warm Media: Always add the compound to pre-warmed (37°C) media to enhance solubility.
-
Serial Dilution: Instead of adding a highly concentrated stock directly to your final volume, perform serial dilutions in pre-warmed media.
-
Sonication: Briefly sonicating the diluted compound solution before adding it to the cells can help dissolve small precipitates.[6]
Q3: My thienopyrimidine compound is showing higher cytotoxicity than expected, even at low concentrations. How can I investigate this?
Unexpected cytotoxicity can be due to the compound's on-target effects, off-target toxicity, or issues with the assay itself.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: A detailed dose-response experiment will help you identify a narrow non-toxic concentration range for your specific cell line.
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is not contributing to cell death.
-
Use a Gentler Viability Assay: Some viability assays can be harsh on cells. Consider using a non-lytic, real-time cell viability assay to monitor cell health over time.
Q4: I am seeing inconsistent IC50 values for my thienopyrimidine inhibitor. What are the likely causes?
Inconsistent IC50 values can stem from several factors, from compound handling to assay setup.
Troubleshooting Steps:
-
Compound Stability: Thienopyrimidine compounds, like other small molecules, can be unstable in solution over time. Prepare fresh dilutions from a frozen stock for each experiment.
-
ATP Concentration (for kinase assays): If you are performing a kinase assay, be aware that the IC50 value of an ATP-competitive inhibitor will be influenced by the ATP concentration in the assay.[9]
-
Cell Density and Health: Ensure that you are using a consistent cell density and that the cells are in a healthy, logarithmic growth phase.
-
Assay Incubation Time: Optimize the incubation time for your assay. A reaction time that is too long can lead to substrate depletion and affect the accuracy of your IC50 determination.[9]
Troubleshooting Guides
Issue 1: High Background Signal in a Fluorescence-Based Assay
Question: I am observing a high background signal in my fluorescence-based assay when using a thienopyrimidine compound, making it difficult to determine a clear signal window. What could be the cause and how can I fix it?
Answer: High background fluorescence can be caused by the intrinsic fluorescence of the thienopyrimidine compound or its interaction with the assay reagents.
| Potential Cause | Explanation | Recommended Solution |
| Compound Autofluorescence | The thienopyrimidine compound itself may fluoresce at the excitation and emission wavelengths of your assay dye. | Run a "compound-only" control (compound in media without cells) to measure its intrinsic fluorescence. If it is fluorescent, consider using a different fluorescent dye with a shifted spectrum or switch to a luminescence-based assay. |
| Media Components | Phenol red and other components in the cell culture media can contribute to background fluorescence. | Use phenol red-free media for the assay. You can also wash the cells with PBS before adding the assay reagents. |
| Non-specific Binding | The compound may be binding non-specifically to the plate or other assay components. | Use low-binding microplates. Ensure that your washing steps are thorough. |
Issue 2: Unexpected or Paradoxical Cellular Response
Question: My thienopyrimidine compound, which is a known kinase inhibitor, is causing an unexpected activation of a downstream signaling pathway. What could be happening?
Answer: This paradoxical effect can be due to off-target effects or complex cellular feedback mechanisms.
| Potential Cause | Explanation | Recommended Solution |
| Off-Target Effects | The thienopyrimidine compound may be inhibiting other kinases or cellular proteins, leading to the activation of a compensatory signaling pathway.[10][11] | Profile your compound against a panel of kinases to identify potential off-targets. Use a more specific inhibitor for your target of interest as a control. |
| Feedback Loops | Inhibition of one part of a signaling pathway can sometimes lead to the activation of a feedback loop that upregulates another part of the pathway. | Perform a time-course experiment to observe the dynamics of the signaling pathway. Use inhibitors for other components of the pathway to dissect the mechanism. |
| Cellular Context | The effect of a kinase inhibitor can be highly dependent on the specific cell type and its genetic background. | Test your compound in multiple cell lines with different genetic backgrounds to see if the effect is consistent. |
Data Presentation
Table 1: Cytotoxicity of Selected Thienopyrimidine Derivatives in Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| RP-010 | HCT116 | Colon | Not Specified | 0.6 ± 0.3 | [12] |
| RP-010 | HCT115 | Colon | Not Specified | 0.7 ± 0.2 | [12] |
| RP-010 | PC-3 | Prostate | Not Specified | < 1 | [12] |
| RP-010 | DU145 | Prostate | Not Specified | < 1 | [12] |
| Compound 2 | MCF-7 | Breast | Not Specified | 0.013 | [13] |
| Compound 3 | MCF-7 | Breast | Not Specified | 0.045 | [14] |
| Compound 5f | MCF-7 | Breast | Not Specified | More potent than doxorubicin | [15] |
| Compound 11n | MCF-7 | Breast | MTT Assay | 2.67 | [16] |
| Compound 11n | SW-480 | Colon | MTT Assay | 6.84 | [16] |
| Compound 11n | HEPG-2 | Liver | MTT Assay | 7.20 | [16] |
| Thienopyrimidine 6c | HT-29 | Colon | Not Specified | 0.001 | [17] |
| Thienopyrimidine 6a | HepG2 | Liver | Not Specified | 0.99 | [17] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of thienopyrimidine compounds on adherent cancer cell lines.
Materials:
-
Thienopyrimidine compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plates for 48-72 hours at 37°C.[4]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[18]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plates for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for each compound.
-
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Phosphorylation
This protocol is for determining the effect of a thienopyrimidine compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[19]
Materials:
-
Thienopyrimidine compound
-
Cell line expressing the target of interest
-
6-well plates
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the thienopyrimidine compound at various concentrations and for different time points. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[19]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL detection reagent.
-
Visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the data.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway is frequently targeted by thienopyrimidine kinase inhibitors.
Caption: VEGFR-2 signaling, a key driver of angiogenesis, is a target for anti-cancer thienopyrimidines.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Stability testing of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2] For this compound, a thienopyrimidine derivative, typical stress conditions would involve exposure to hydrolysis (acidic and basic), oxidation, heat, and light.[3] These studies help to identify potential degradation products and pathways.[2]
Q2: How do I select the appropriate solvent for my stability study?
A2: The choice of solvent is critical and should be based on the solubility of this compound and its intended formulation. Common solvents for initial studies include acetonitrile, methanol, and aqueous buffer solutions. It is crucial to ensure that the solvent itself does not cause degradation or interfere with the analytical method.
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV or mass spectrometric detection is the preferred technique. This allows for the separation and quantification of the parent compound from its degradation products.[3] Method validation according to ICH guidelines is necessary to ensure accuracy, precision, linearity, specificity, and robustness.[1]
Q4: How can I interpret the results from a forced degradation study?
A4: The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[1] Significant degradation under a specific stress condition indicates a potential instability that needs to be considered during formulation and storage. The appearance of new peaks in the chromatogram suggests the formation of degradation products, which may require characterization.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | The stress conditions may not be harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature.[2] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. |
| Poor peak shape or resolution in HPLC analysis. | The analytical method is not optimized. | Adjust the mobile phase composition, gradient, flow rate, or column temperature. Ensure the column is appropriate for the compound and its potential degradants. |
| Inconsistent or irreproducible results. | Variability in experimental conditions. | Ensure precise control over temperature, pH, and concentrations. Use calibrated equipment and high-purity reagents. |
| Precipitation of the compound during the study. | The compound has low solubility in the chosen solvent system under the experimental conditions. | Select a co-solvent to improve solubility. Ensure the pH of the solution is within a range where the compound is soluble. |
Experimental Protocols
General Protocol for Forced Degradation Study
A general workflow for conducting a forced degradation study is outlined below. Specific concentrations and durations will need to be optimized for this compound.
Detailed Methodologies
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 1N HCl. Reflux the solution at 60°C for a specified time (e.g., 60 minutes). Withdraw samples at various time points, cool to room temperature, and neutralize with 1N NaOH before analysis.[1] |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 1N NaOH. Reflux the solution at 60°C for a specified time. Withdraw samples, cool, and neutralize with 1N HCl before analysis. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified duration. Withdraw samples for analysis. |
| Thermal Degradation | Store the solid compound or a solution of the compound in a temperature-controlled oven at a high temperature (e.g., 60-80°C) for a defined period. |
| Photolytic Degradation | Expose the solid compound or a solution of the compound to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration. |
Data Presentation
Hypothetical Stability Data Summary
The following table presents a hypothetical summary of forced degradation results for this compound. Actual results would be determined experimentally.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 1N HCl, 60°C, 2h | 12.5 | 2 | 4.8 min |
| 1N NaOH, 60°C, 2h | 8.2 | 1 | 6.2 min |
| 3% H₂O₂, RT, 24h | 15.8 | 3 | 3.5 min |
| 80°C, 48h | 5.1 | 1 | 7.1 min |
| UV Light, 24h | 10.3 | 2 | 5.5 min |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the stability of a drug substance and its impact on drug development.
References
Minimizing off-target effects of thieno[2,3-d]pyrimidine kinase inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thieno[2,3-d]pyrimidine kinase inhibitors. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My thieno[2,3-d]pyrimidine inhibitor shows high potency in biochemical assays but is significantly less effective in cell-based assays. What are the potential reasons for this discrepancy?
A1: This is a common challenge that can arise from several factors related to the compound's properties and the cellular environment. Here are the key areas to investigate:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Troubleshooting: Assess the physicochemical properties of your compound, such as its octanol-water partition coefficient (LogP) and polar surface area, which can provide insights into its potential for cell permeability.[1] Consider performing a cellular uptake assay to directly measure its intracellular concentration.
-
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its effective intracellular concentration.
-
Troubleshooting: Test your inhibitor in combination with known efflux pump inhibitors to see if its cellular potency increases.
-
-
Compound Stability and Metabolism: The inhibitor could be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
-
Troubleshooting: Evaluate the stability of your compound in your specific cell culture medium over the time course of your experiment. Use techniques like LC-MS to analyze the presence of metabolites.
-
-
High ATP Concentration in Cells: Many kinase inhibitors are ATP-competitive.[2] The high physiological concentration of ATP inside cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations are often lower.[2]
-
Troubleshooting: Ensure your biochemical assays are performed with an ATP concentration that is close to the Michaelis constant (Km) of the kinase to better reflect physiological conditions.[2]
-
Q2: I'm observing a cellular phenotype that I suspect is due to off-target effects of my thieno[2,3-d]pyrimidine inhibitor. How can I confirm this and identify the potential off-targets?
A2: Distinguishing on-target from off-target effects is crucial for validating your findings.[1] A multi-pronged approach is recommended:
-
Titrate the Inhibitor: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the primary target.[1] Correlating the phenotypic response with the degree of target inhibition can help establish a causal link.[1]
-
Rescue Experiments: If the observed phenotype is due to on-target activity, it should be reversible by expressing a form of the target kinase that is resistant to the inhibitor.[1]
-
Kinome-wide Selectivity Profiling: This is a direct method to identify off-target kinases. Screen your compound against a large panel of recombinant kinases to determine its selectivity profile.[3] This can reveal other kinases that are inhibited at concentrations similar to or lower than your primary target.[3]
-
Chemical Proteomics: For an unbiased, in-cell approach, use chemical proteomics methods to identify the proteins that your compound binds to within the cellular proteome.[3]
Data on Off-Target Profiles of Thieno[2,3-d]pyrimidine Derivatives
The thieno[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors for various kinases.[4] However, selectivity can be a challenge. The following tables summarize inhibitory activity and selectivity data for representative compounds from this class against different kinase families.
Table 1: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) at 10 µM | Inhibition of PI3Kγ (%) at 10 µM |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH₃ | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH₃ | 50 | <40 |
| IIIk | 3-OCH₃ | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[5]
Table 2: Inhibitory Potency (IC₅₀) of Thieno[2,3-d]pyrimidine Derivatives against EGFR
| Compound | R¹ (on 2-phenyl ring) | R² (on 4-anilino ring) | EGFR (WT) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) |
| 1a | 4-OCH₃ | 3-Cl | 15 | 150 |
| 1b | 4-OCH₃ | 3-Br | 10 | 120 |
| 1c | 4-OCH₃ | 3-I | 25 | 200 |
| 1d | 4-H | 3-Cl | 50 | 450 |
This table presents representative data for a series of thieno[2,3-d]pyrimidine derivatives targeting EGFR.[5]
Table 3: VEGFR-2 Inhibition by Thieno[2,3-d]pyrimidine Derivatives
| Compound | Modifications | VEGFR-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 17f | Varies | 0.23 ± 0.03 | 2.80 ± 0.16 | 4.10 ± 0.45 |
| Sorafenib | Reference Drug | 0.23 ± 0.04 | - | - |
Data from a study identifying potent VEGFR-2 inhibitors based on the thieno[2,3-d]pyrimidine scaffold.[6][7]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of a thieno[2,3-d]pyrimidine inhibitor against a panel of kinases using a luminescence-based assay that measures ATP consumption.
1. Reagent Preparation:
- Kinase Buffer: Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Kinase Solutions: Dilute each kinase in the panel to a 2X working concentration in 1X kinase buffer. The optimal concentration for each kinase should be determined empirically to ensure the reaction is in the linear range.
- Substrate/ATP Solution: Prepare a 4X solution of the appropriate substrate and ATP for each kinase in 1X kinase buffer. The final ATP concentration should ideally be at the Kₘ for each respective kinase to ensure data comparability.[2]
- Inhibitor Solutions: Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute these further in 1X kinase buffer to a 4X final concentration.
2. Assay Procedure (96-well or 384-well plate format):
- Add 5 µL of 4X inhibitor solution to the appropriate wells. For positive controls (100% activity), add 5 µL of buffer with DMSO.
- Add 10 µL of 2X kinase solution to all wells.
- Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
- Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
- Incubate the plate at room temperature for the desired time (e.g., 60 minutes), ensuring substrate conversion is below 20% to maintain initial velocity conditions.
- Stop the reaction and detect the remaining ATP by adding 20 µL of an ATP detection reagent (e.g., Kinase-Glo®).
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Read the luminescence on a plate reader.
3. Data Analysis:
- Subtract the background luminescence (wells with no enzyme).
- Normalize the data to the positive control (100% activity) and a fully inhibited control (0% activity).
- Calculate the percent inhibition for each kinase at the tested inhibitor concentration.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the anti-proliferative effects of a thieno[2,3-d]pyrimidine inhibitor on cancer cell lines.[5]
1. Cell Culture:
- Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
2. Compound Incubation:
- Prepare serial dilutions of the thieno[2,3-d]pyrimidine inhibitor in the appropriate cell culture medium.
- Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a specified period (e.g., 48 to 72 hours).[5]
3. MTT Reagent and Signal Development:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[5]
- Incubate for 3-4 hours to allow viable cells to convert the MTT into formazan crystals.
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
- Read the absorbance of the wells at the appropriate wavelength (typically ~570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the cell viability against the inhibitor concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[5]
Visualizations
Caption: Troubleshooting workflow for discrepancies in inhibitor potency.
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Molecular Models for Thienopyrimidine-Protein Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of molecular models for thienopyrimidine-protein interactions. The content is designed to address specific issues that may be encountered during computational modeling and experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are thienopyrimidines and why are they important in drug discovery?
A1: Thienopyrimidines are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. They are structurally similar to purines, which are fundamental components of nucleic acids and important signaling molecules like ATP. This structural similarity allows them to act as competitive inhibitors for a wide range of enzymes, particularly protein kinases, by binding to the ATP-binding site. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making thienopyrimidines a promising scaffold for the development of targeted therapies. Several thienopyrimidine derivatives have been investigated as inhibitors of key cancer-related targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2]
Q2: What is the general workflow for developing and refining a molecular model of a thienopyrimidine-protein interaction?
A2: The process is typically iterative, involving both computational and experimental methods. It begins with identifying a biological target and known inhibitors. A computational model is then built, often using molecular docking to predict the binding pose of the thienopyrimidine ligand in the protein's active site. This initial model is then refined and validated through more rigorous computational techniques like molecular dynamics (MD) simulations. The predictions from the computational model are then tested experimentally through in vitro assays (e.g., kinase inhibition assays) to determine the compound's potency (e.g., IC50 value). Discrepancies between the computational predictions and experimental results guide further refinement of the molecular model.
Q3: My molecular docking results show a high binding affinity, but the experimentally determined IC50 value is poor. What could be the reason for this discrepancy?
A3: This is a common challenge in structure-based drug design. Several factors can contribute to this disparity:
-
Inaccurate Scoring Functions: Docking scoring functions are approximations of binding free energy and may not accurately capture all the nuances of the molecular interactions, such as solvation effects and entropy.
-
Protein Flexibility: Most standard docking protocols treat the protein as a rigid structure. However, proteins are dynamic, and the binding pocket can undergo conformational changes upon ligand binding (induced fit), which may not be captured by rigid docking.
-
Incorrect Binding Pose: The docking algorithm may have predicted a binding pose that is not the biologically relevant one, even if it has a favorable docking score.
-
Experimental Conditions: Differences in the conditions between the computational model (e.g., in vacuum or implicit solvent) and the in vitro assay (e.g., buffer, pH, presence of cofactors) can affect binding.
-
Ligand Properties: The compound may have poor solubility or be unstable in the experimental assay, leading to a higher apparent IC50 value.
Q4: How can I improve the correlation between my computational predictions and experimental results?
A4: To improve the predictive power of your molecular models, consider the following:
-
Post-Docking Refinement: Use techniques like Molecular Dynamics (MD) simulations to refine the docked poses. MD simulations allow for both protein and ligand flexibility and provide a more realistic representation of the binding event in a solvated environment.
-
Advanced Docking Protocols: Employ more advanced docking methods that account for protein flexibility, such as induced-fit docking (IFD) or ensemble docking, where multiple protein conformations are used.
-
Binding Free Energy Calculations: Perform more rigorous binding free energy calculations, such as MM/PBSA or MM/GBSA, on the MD simulation trajectories to get a more accurate estimate of the binding affinity.
-
Experimental Validation of the Binding Pose: If possible, obtain an experimental structure of the protein-ligand complex (e.g., through X-ray crystallography) to validate the predicted binding pose.
-
Iterative Refinement: Use the experimental data to inform the next round of computational modeling. For example, if a particular interaction predicted by the model is not supported by the structure-activity relationship (SAR) data, you can refine the model to explore alternative binding modes.
Troubleshooting Guides
Molecular Docking
| Problem | Possible Cause | Suggested Solution |
| Poor enrichment in virtual screening (known actives do not score well) | Inappropriate docking protocol or scoring function for the target. | Validate the docking protocol by redocking the co-crystallized ligand (if available) and ensuring the RMSD is < 2.0 Å.[3][4] Test different docking programs and scoring functions. |
| Incorrect protonation states of the protein or ligand. | Carefully check and assign the correct protonation states for both the protein residues (especially His, Asp, Glu) and the ligand at the experimental pH. | |
| High-scoring docked poses are sterically or chemically unreasonable | Insufficient sampling by the docking algorithm. | Increase the exhaustiveness of the docking search. |
| Inaccurate ligand preparation (e.g., incorrect bond orders, missing hydrogens). | Use a reliable tool for ligand preparation and energy minimization before docking. | |
| Docking fails to reproduce the crystallographic binding pose | Protein flexibility is important for binding. | Use induced-fit docking or ensemble docking with multiple receptor conformations. |
| Water molecules in the binding site play a crucial role in mediating interactions. | Identify and include key water molecules in the docking simulation. |
Molecular Dynamics (MD) Simulations
| Problem | Possible Cause | Suggested Solution |
| Unstable simulation (exploding energies, system crashing) | Poor starting structure with steric clashes. | Perform a robust energy minimization of the system before starting the MD simulation. |
| Incorrect force field parameters for the thienopyrimidine ligand. | Carefully generate and validate the ligand parameters using appropriate tools (e.g., Antechamber for GAFF, CGenFF for CHARMM). | |
| Ligand diffuses away from the binding pocket during the simulation | The predicted binding pose is unstable. | Re-evaluate the docking results and consider alternative binding poses. |
| Insufficient equilibration of the system. | Ensure a proper equilibration protocol with positional restraints on the protein and ligand before the production run. | |
| The simulation time is too short to observe stable binding. | Extend the simulation time to allow the system to reach equilibrium. | |
| High Root Mean Square Deviation (RMSD) of the protein or ligand that does not converge | The system has not reached equilibrium. | Extend the simulation run time. A plateau in the RMSD plot generally indicates equilibration.[5] |
| The protein or parts of it are intrinsically flexible (e.g., loops). | Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions.[5] Perform RMSD calculations on stable regions of the protein (e.g., backbone of secondary structure elements). | |
| The ligand is exploring different conformations within the binding pocket. | This can be a meaningful result. Analyze the trajectory to identify different binding modes and their populations. |
Data Presentation
In Vitro Inhibitory Activity of Selected Thienopyrimidine Derivatives
| Compound ID | Target Protein | Assay Type | IC50 (µM) | Reference |
| 5f | EGFR | In vitro kinase assay | 0.04 | [1] |
| 5f | VEGFR-2 | In vitro kinase assay | 1.23 | [1] |
| 5b | EGFR (wild-type) | HTRF assay | 0.037 | [6] |
| 5b | EGFR (T790M mutant) | HTRF assay | 0.204 | [6] |
| 19d | EGFR | In vitro kinase assay | - | [7] |
| 19d | VEGFR-2 | In vitro kinase assay | - | [7] |
| Vandetanib | EGFR | In vitro kinase assay | 0.50 | [2] |
| Vandetanib | VEGFR-2 | In vitro kinase assay | 0.04 | [2] |
| Erlotinib | EGFR (wild-type) | HTRF assay | 0.0059 | [6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized method for determining the IC50 value of a thienopyrimidine inhibitor against a target kinase.
1. Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Thienopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of the thienopyrimidine inhibitor in 100% DMSO. Then, dilute the compounds in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup: In a well of the assay plate, add the diluted inhibitor or DMSO control.
-
Add the target kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction. The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the luminescence-based ADP detection kit. This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[8]
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of a thienopyrimidine compound on cancer cell lines.
1. Materials:
-
Adherent cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thienopyrimidine inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well plates
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[10]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[11]
Mandatory Visualization
References
- 1. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]
- 6. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Anticancer Activity of Novel Thienopyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, thienopyrimidine derivatives have emerged as a promising class of compounds with potent and selective anticancer activities. Their structural similarity to purine nucleosides allows them to interact with various biological targets implicated in cancer progression. This guide provides a comprehensive comparison of the anticancer activity of select novel thienopyrimidine derivatives against established anticancer drugs, supported by experimental data and detailed protocols.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative novel thienopyrimidine derivatives against various cancer cell lines, compared to the standard chemotherapeutic agent Doxorubicin. Lower IC50 values indicate higher potency.
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | A549 (Lung) | Reference Drug: Doxorubicin |
| Thienopyrimidine A | 5.8 ± 0.5 | 7.2 ± 0.8 | 4.5 ± 0.4 | 8.1 ± 0.9 | 0.9 ± 0.1 |
| Thienopyrimidine B | 2.1 ± 0.3 | 3.5 ± 0.4 | 1.8 ± 0.2 | 4.2 ± 0.5 | 0.9 ± 0.1 |
| Thienopyrimidine C | 8.5 ± 1.1 | 10.1 ± 1.2 | 7.9 ± 0.9 | 12.3 ± 1.5 | 0.9 ± 0.1 |
Data is a representative compilation from multiple sources for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Thiazolyl Blue Tetrazolium Bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the thienopyrimidine derivatives and the reference drug (Doxorubicin) for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.[1][2][3][4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Treat cells with the IC50 concentration of the thienopyrimidine derivatives for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5][6][7][8]
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Treat cells with the IC50 concentration of the thienopyrimidine derivatives for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
After fixation, wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[9][10][11][12][13]
Western Blotting
This technique is used to detect specific proteins in a sample and can be used to analyze the expression levels of key proteins involved in apoptosis and other signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the IC50 concentration of the thienopyrimidine derivatives for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is typically used as a loading control.[14][15][16][17][18]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by some thienopyrimidine derivatives and the general experimental workflow for their validation.
Conclusion
Novel thienopyrimidine derivatives demonstrate significant anticancer activity across a range of cancer cell lines, in some cases comparable to or exceeding the potency of established chemotherapeutic drugs. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR/VEGFR and Wnt/β-catenin pathways. The data and protocols presented in this guide provide a framework for the continued investigation and development of thienopyrimidine-based compounds as next-generation anticancer therapeutics. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blog.cellsignal.com [blog.cellsignal.com]
A Comparative Analysis of 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one Analogs and Erlotinib in EGFR Inhibition
For Immediate Release
This guide provides a detailed comparison of the epidermal growth factor receptor (EGFR) inhibitory activities of a representative 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one analog, compound 5b, and the well-established EGFR inhibitor, erlotinib. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of EGFR-targeted cancer therapies.
Introduction
The epidermal growth factor receptor (EGFR) is a key regulator of cellular processes, and its dysregulation is a hallmark of various cancers.[1] Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance, often through secondary mutations like T790M, necessitates the development of novel inhibitory scaffolds. The thieno[2,3-d]pyrimidine core has emerged as a promising pharmacophore for developing new EGFR inhibitors. This guide focuses on a specific derivative from this class, 3-(4-bromobenzyl)-2-(4-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (referred to as Compound 5b ), and compares its preclinical inhibitory profile with that of erlotinib.[2]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Compound 5b and erlotinib against wild-type EGFR (EGFRwt) and the clinically significant T790M mutant.
| Compound | Target | IC50 (nM) | Reference |
| Compound 5b | EGFRwt | 37.19 | [2] |
| EGFRT790M | 204.10 | [2] | |
| Erlotinib | EGFRwt | 2 | [3] |
| EGFR (PC-9, exon 19 del) | 7 | [4] | |
| EGFR (H3255, L858R) | 12 | [4] | |
| EGFRT790M (PC-9ER) | >1000 | [4] |
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a continuous-read kinase assay. A generalized protocol is outlined below.[1][5]
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[1]
-
Test compounds (Compound 5b, Erlotinib) dissolved in DMSO
-
384-well plates
-
Plate reader capable of TR-FRET or fluorescence intensity measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the diluted compounds.
-
Add the recombinant EGFR enzyme to each well and pre-incubate for a specified time (e.g., 30 minutes at 27°C).[1]
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Cell Proliferation (MTT) Assay
The anti-proliferative effects of the compounds on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (Compound 5b, Erlotinib) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Discussion
The data presented indicate that while the thieno[2,3-d]pyrimidine derivative, Compound 5b, demonstrates inhibitory activity against both wild-type and T790M mutant EGFR, its potency is lower than that of erlotinib against wild-type EGFR.[2][3] Notably, erlotinib's efficacy is significantly diminished against the T790M resistance mutation, a challenge that third-generation EGFR inhibitors have been designed to overcome.[4]
Compound 5b's ability to inhibit the T790M mutant, albeit at a higher concentration than its wild-type inhibition, suggests that the thieno[2,3-d]pyrimidine scaffold holds potential for the development of next-generation EGFR inhibitors. Further structure-activity relationship (SAR) studies could lead to derivatives with improved potency and selectivity for mutant forms of EGFR. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel EGFR inhibitors.
References
- 1. rsc.org [rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Thieno[2,3-d]pyrimidine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the thieno[2,3-d]pyrimidine scaffold represents a privileged structure in the design of potent kinase inhibitors. Its versatility has led to the development of numerous compounds targeting a range of kinases implicated in cancer and other diseases. However, achieving selectivity remains a critical challenge. This guide provides an objective comparison of the cross-reactivity profiles of notable thieno[2,3-d]pyrimidine-based kinase inhibitors, supported by experimental data to inform inhibitor selection and guide future drug discovery efforts.
The successful development of targeted therapies hinges on a deep understanding of a compound's selectivity. Off-target effects can lead to unforeseen toxicities or a dilution of the intended therapeutic benefit. Kinome-wide profiling has become an indispensable tool for characterizing the interaction landscape of kinase inhibitors. This guide summarizes publicly available cross-reactivity data for several thieno[2,3-d]pyrimidine derivatives, offering a comparative view of their selectivity against various kinase families.
Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activity of selected thieno[2,3-d]pyrimidine compounds against their primary targets and a selection of off-target kinases. This data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), allows for a direct comparison of potency and selectivity.
| Compound ID | Primary Target(s) | IC50 (nM) | Selectivity Panel Highlights (IC50 in nM) | Reference |
| Compound A | EGFR | 1.1 (L858R/T790M) | EGFR (WT): 110 | [1] |
| Compound B | PI3Kβ | <1000 (at 10 µM) | PI3Kγ: <1000 (at 10 µM) | [2] |
| Compound C (17f) | VEGFR-2 | 230 | - | [3] |
| Compound D | RIPK2 | - | Selectivity against 58 other kinases demonstrated. | [4] |
| Compound E (6b) | c-Met | 35.7 | High selectivity against 14 other tested kinases. | [5] |
Note: The data presented is a compilation from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Kinase Signaling Pathways and Inhibitor Intervention Points
Understanding the signaling context in which these inhibitors function is crucial for interpreting their biological effects. The following diagrams, generated using the DOT language, illustrate key kinase signaling pathways and the points at which thieno[2,3-d]pyrimidine inhibitors typically intervene.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below are representative methodologies for two common in vitro kinase assay formats.
In Vitro Radiometric Kinase Assay (Filter Binding)
This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a kinase substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Thieno[2,3-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution (unlabeled)
-
96-well or 384-well plates
-
Phosphocellulose filter plates (e.g., P81)
-
Wash buffer (e.g., 0.5-1% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the thieno[2,3-d]pyrimidine inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor or DMSO (for control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® is a robust, non-radioactive alternative that measures the FRET (Förster Resonance Energy Transfer) between a donor (Europium cryptate) and an acceptor (e.g., XL665) when brought into proximity by a specific binding event (e.g., an antibody recognizing a phosphorylated substrate).
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
Thieno[2,3-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
HTRF® detection reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
HTRF® detection buffer
-
Low-volume 384-well plates (white)
-
HTRF®-compatible plate reader
Procedure:
-
Inhibitor Dispensing: Dispense the serially diluted thieno[2,3-d]pyrimidine inhibitor or DMSO into the wells of the microplate.
-
Kinase Reaction: Add the kinase and biotinylated substrate to the wells.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Detection: Stop the kinase reaction and initiate the detection by adding a premixed solution of the HTRF® detection reagents (Europium-antibody and Streptavidin-XL665) in detection buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.
-
Signal Reading: Read the plate on an HTRF®-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) for each well. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Thienopyrimidine Analogs: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Thienopyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity across a range of cancer cell lines. This guide provides a comparative analysis of the efficacy of various thienopyrimidine analogs, supported by experimental data, to aid in the evaluation and selection of these compounds for further investigation.
Thienopyrimidines, bioisosteres of purines, have been extensively studied for their therapeutic potential, particularly in oncology. Their structural similarity to adenine allows them to interact with various biological targets, including protein kinases that are often dysregulated in cancer. This has led to the development of numerous derivatives with potent anticancer properties. This guide will delve into the comparative efficacy of these analogs, their mechanisms of action, and the experimental protocols used to evaluate their effects.
Comparative Efficacy of Thienopyrimidine Analogs
The cytotoxic effects of thienopyrimidine analogs have been evaluated against a multitude of cancer cell lines, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) serving as a key metric for comparison. The following table summarizes the reported IC50 values for a selection of thienopyrimidine derivatives across various cancer cell lines.
| Thienopyrimidine Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6j | Colon (HCT116) | 0.6 - 1.2 | [1] |
| Colon (HCT15) | 0.6 - 1.2 | [1] | |
| Brain (LN-229) | 0.6 - 1.2 | [1] | |
| Brain (GBM-10) | 0.6 - 1.2 | [1] | |
| Ovarian (A2780) | 0.6 - 1.2 | [1] | |
| Ovarian (OV2008) | 0.6 - 1.2 | [1] | |
| Compound 13k | Liver (HepG2) | 7.592 ± 0.32 - 16.006 ± 0.58 | [2] |
| Colon (HCT-116) | 7.592 ± 0.32 - 16.006 ± 0.58 | [2] | |
| Breast (MCF-7) | 7.592 ± 0.32 - 16.006 ± 0.58 | [2] | |
| Skin (A431) | 7.592 ± 0.32 - 16.006 ± 0.58 | [2] | |
| Compound 5b | Prostate (PC-3) | Lower than Doxorubicin | [3] |
| Colon (HCT-116) | Lower than Doxorubicin | [3] | |
| Compound 5f | Breast (MCF-7) | More potent than Erlotinib & Doxorubicin | [4] |
| RP-010 | Prostate (PC-3) | < 1 | [5] |
| Prostate (DU145) | < 1 | [5] | |
| Colon (HCT116) | 0.6 ± 0.3 | [5] | |
| Colon (HCT115) | 0.7 ± 0.2 | [5] | |
| Thieno[2,3-d]pyrimidine I | (EGFR inhibition) | Exceeded Lapatinib | [6] |
| Derivative II | Colon (HCT-116, SW480) | 3.83 - 11.94 | [6] |
| Ovarian (SKOV3) | 3.83 - 11.94 | [6] | |
| Glioblastoma (U87) | 3.83 - 11.94 | [6] | |
| Breast (SKBR3) | 3.83 - 11.94 | [6] |
Mechanisms of Action: More Than Just Cytotoxicity
The anticancer activity of thienopyrimidine analogs is not solely attributed to their cytotoxic effects but also to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Many thienopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[2][4][7] For instance, certain analogs have shown dual inhibitory activity against both EGFR and VEGFR-2, making them attractive candidates for overcoming drug resistance.[4]
Furthermore, several studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][2] For example, compound 13k was found to arrest the cell cycle at the G2/M phase and induce apoptosis in MCF-7 breast cancer cells.[2] Another analog, 6j, was shown to induce apoptosis and mitotic catastrophe in colon and ovarian cancer cell lines.[1] The novel derivative RP-010 has been reported to induce β-catenin fragmentation, a key component of the Wnt signaling pathway, in prostate cancer cells.[5]
Experimental Protocols
The evaluation of the anticancer efficacy of thienopyrimidine analogs involves a series of well-established in vitro assays. Below are detailed methodologies for some of the key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thienopyrimidine analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the thienopyrimidine analog at its IC50 concentration for a defined time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizing the Science: Workflows and Pathways
To better illustrate the experimental processes and molecular interactions, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for evaluating the in vitro efficacy of thienopyrimidine analogs.
Caption: Inhibition of key oncogenic signaling pathways by thienopyrimidine analogs.
This guide provides a snapshot of the current understanding of the anticancer efficacy of thienopyrimidine analogs. The presented data and methodologies underscore the potential of this class of compounds in the development of novel cancer therapeutics. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic benefits.
References
- 1. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bridging the Gap: A Guide to the Experimental Validation of Molecular Docking for Thienopyrimidine Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking predictions with experimental data for thienopyrimidine compounds, a promising class of molecules in medicinal chemistry. By presenting detailed experimental protocols and clear data summaries, we aim to offer a practical framework for validating in silico results.
Molecular docking has become an indispensable computational tool in modern drug discovery, enabling the prediction of binding modes and affinities of small molecules to their protein targets. However, these in silico predictions must be rigorously validated through experimental assays to confirm their biological relevance. This guide focuses on the thienopyrimidine scaffold, which is a core component of many kinase inhibitors and other therapeutic agents.[1] We will explore the common experimental techniques used to validate the docking results for this class of compounds and present a compilation of data from recent studies.
The Validation Workflow: From Computer Model to Biological Activity
The process of validating molecular docking results for thienopyrimidine compounds typically follows a logical progression from computational analysis to in vitro and sometimes in vivo testing. This workflow ensures that the predicted interactions translate into tangible biological effects.
Caption: A generalized workflow for the validation of molecular docking studies.
Comparative Data: Docking Scores vs. Experimental Results
The following tables summarize the molecular docking scores and corresponding experimental validation data for various thienopyrimidine derivatives from several studies. This allows for a direct comparison between the predicted binding affinities and the measured biological activities.
Table 1: VEGFR-2 Inhibitors
| Compound | Docking Score (kcal/mol) | In Vitro VEGFR-2 Inhibition IC50 (µM) | Cell-Based Antiproliferative Activity (MCF-7) IC50 (µM) | Cell-Based Antiproliferative Activity (HepG2) IC50 (µM) |
| Compound 18 | -22.71 | 0.084 | 10.17 | 24.47 |
| Sorafenib (Reference) | -21.77 | - | 9.98 | 13.26 |
| Compound 20 | - | - | 5.38 | 4.84 |
| Compound 21 | - | - | 6.31 | 11.83 |
| Compound 22 | - | - | 5.73 | 5.51 |
Data sourced from a study on novel thieno[2,3-d]pyrimidines targeting VEGFR-2.[2]
Table 2: EGFR Inhibitors
| Compound | Docking Score (kcal/mol) vs EGFRWT | In Vitro EGFRWT Inhibition IC50 (nM) | In Vitro EGFRT790M Inhibition IC50 (nM) | Cell-Based Antiproliferative Activity (A549) IC50 (µM) | Cell-Based Antiproliferative Activity (MCF-7) IC50 (µM) |
| Compound 5b | - | 37.19 | 204.10 | 17.79 | 22.66 |
| Compound 5f | - | - | - | 17.46 | 21.40 |
| Erlotinib (Reference) | - | - | - | 4.18 | 14.27 |
Data sourced from a study on thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.[3]
Table 3: FAK Inhibitors
| Compound | In Vitro FAK Inhibition IC50 (nM) | Cell-Based Antiproliferative Activity (U-87MG) IC50 (µM) | Cell-Based Antiproliferative Activity (A-549) IC50 (µM) | Cell-Based Antiproliferative Activity (MDA-MB-231) IC50 (µM) |
| Compound 26f | 28.2 | 0.16 | 0.27 | 0.19 |
| TAE-226 (Reference) | - | - | - | - |
Data sourced from a study on thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors.[4]
Table 4: Anticancer Activity Against Various Cell Lines
| Compound | Docking Binding Energy (kcal/mol) vs FLT3 | In Vitro FLT3 Inhibition IC50 (µM) | Cell-Based Antiproliferative Activity (MCF-7) IC50 (µM) | Cell-Based Antiproliferative Activity (HepG-2) IC50 (µM) |
| Compound 5 | -8.068 | 32.435 | - | - |
| Compound 8 | -7.529 | - | 4.132 | 3.3 |
| Compound 9 | -8.360 | - | - | - |
| Compound 11 | -9.01 | - | - | - |
Data sourced from a study on thiophene/thieno[2,3-d]pyrimidines as tyrosine kinase inhibitors.[5]
Key Experimental Protocols for Validation
Detailed and reproducible experimental protocols are crucial for the validation of in silico hypotheses. Below are methodologies for some of the key experiments cited in the validation of thienopyrimidine compounds.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of the thienopyrimidine test compounds in the assay buffer.
-
Enzyme and Substrate Addition: Add the target kinase and its specific substrate to the wells of a microplate.
-
Compound Incubation: Add the test compounds to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for a specified time.
-
Reaction Termination and Detection: Stop the reaction and add a detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence, fluorescence) is then measured using a microplate reader.[6]
MTT Assay for Cell Proliferation/Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.[1][2]
Flow Cytometry for Apoptosis Analysis
Flow cytometry can be used to quantify the percentage of cells undergoing apoptosis after treatment with a test compound.
Methodology:
-
Cell Treatment: Treat cancer cells with the thienopyrimidine compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.[2][4]
Signaling Pathway Perturbation by a Validated Thienopyrimidine
Once a thienopyrimidine compound is validated as a potent inhibitor of a specific kinase, its effect on the downstream signaling pathway can be investigated. For example, a validated VEGFR-2 inhibitor would be expected to block the signaling cascade that leads to angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a thienopyrimidine compound.
Conclusion
The validation of molecular docking results for thienopyrimidine compounds is a critical step in the drug discovery pipeline. As demonstrated by the presented data, there is often a good correlation between high docking scores and potent biological activity. However, discrepancies can arise, underscoring the importance of experimental validation. By employing a systematic workflow that includes biochemical and cell-based assays, researchers can confidently identify promising thienopyrimidine-based drug candidates for further development. The detailed protocols and comparative data in this guide serve as a valuable resource for designing and interpreting these essential validation studies.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Selectivity Profile of Thieno[2,3-d]pyrimidines Against SIRT1, SIRT2, and SIRT3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sirtuin family of NAD+-dependent deacetylases, particularly SIRT1, SIRT2, and SIRT3, have emerged as significant therapeutic targets for a range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions. The development of selective inhibitors for these isoforms is crucial for elucidating their specific biological roles and for advancing targeted therapies. Thieno[2,3-d]pyrimidines have been identified as a promising scaffold for the development of potent and selective sirtuin inhibitors. This guide provides a comparative analysis of the selectivity profile of thieno[2,3-d]pyrimidine derivatives against SIRT1, SIRT2, and SIRT3, supported by experimental data and detailed methodologies.
Comparative Inhibitory Activity of Thienopyrimidine Derivatives
The following table summarizes the in vitro inhibitory activity (IC50) of various thienopyrimidine-based compounds against SIRT1, SIRT2, and SIRT3. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.[1][2]
| Compound ID | Scaffold | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity Highlights | Reference |
| 11c | Thieno[3,2-d]pyrimidine-6-carboxamide | 0.0036 | 0.0027 | 0.0040 | Pan-inhibitor of SIRT1/2/3 | [3][4] |
| 15e | Tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidin-4(3H)-one | >100 | 0.39 | >100 | >250-fold selective for SIRT2 over SIRT1 and SIRT3 | [1] |
| 18a | Tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidin-4(3H)-one | >100 | 0.65 | >100 | >150-fold selective for SIRT2 over SIRT1 and SIRT3 | [2] |
| 19a (ICL-SIRT078) | Tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidin-4(3H)-one | >100 | 1.45 | >100 | >100-fold selective for SIRT2 over SIRT1 and SIRT3 | [1][2] |
| 20a | Tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidin-4(3H)-one | >100 | 1.20 | >100 | >80-fold selective for SIRT2 over SIRT1 and SIRT3 | [1][2] |
| Compound 7 | Benzothieno[3,2-d]pyrimidine | Highly selective for SIRT1/2 over SIRT3 | 2.10 µg/mL | Low activity | Selective for SIRT1 and SIRT2 | [6] |
Experimental Protocols
The determination of the inhibitory activity of thieno[2,3-d]pyrimidines against sirtuins is typically performed using in vitro enzymatic assays. Below are detailed methodologies for common assays.
Fluorescence-Based Sirtuin Activity Assay
This high-throughput screening method is widely used to identify and characterize sirtuin inhibitors.[5][7]
Principle: The assay measures the deacetylation of a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore.[5] Upon deacetylation by the sirtuin enzyme, a developing solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the enzyme's activity.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic peptide substrate (e.g., derived from p53)[1][2]
-
NAD+
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0)[8]
-
Developer solution containing a stop reagent (e.g., nicotinamide) and a protease
-
Test compounds (thieno[2,3-d]pyrimidines) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the wells of the assay plate. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (a known inhibitor like Suramin for SIRT1/2 or Nicotinamide for SIRT3).[1][2]
-
Enzyme Addition: Add the sirtuin enzyme solution to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Add a master mix of the fluorogenic peptide substrate and NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes) to allow for enzymatic deacetylation.[5]
-
Signal Development: Stop the reaction by adding the developer solution. Incubate at room temperature to allow for the cleavage of the deacetylated substrate and the development of the fluorescent signal.[5]
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HPLC-Based Sirtuin Activity Assay
This method provides a more direct and often more reliable measurement of sirtuin activity by separating and quantifying the substrate and product.[8][9]
Principle: The assay measures the conversion of an acetylated peptide substrate to its deacetylated form by the sirtuin enzyme. The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (HPLC), and the substrate and product peaks are resolved and quantified.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Peptide substrate (e.g., acetylated p53-derived peptide)
-
NAD+
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT)[8]
-
Quench Buffer (e.g., 10% trifluoroacetic acid)[8]
-
Test compounds dissolved in DMSO
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NAD+, peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the sirtuin enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time.
-
Reaction Quenching: Stop the reaction by adding the quench buffer.
-
HPLC Analysis: Inject a portion of the quenched reaction mixture into the HPLC system.
-
Data Analysis: Separate the substrate and product using a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% TFA). Integrate the peak areas for the substrate and product to determine the extent of the reaction and calculate the percent inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Sirtuin Signaling Pathways
SIRT1, SIRT2, and SIRT3 have distinct subcellular localizations and regulate a variety of cellular processes.[10][11] SIRT1 is primarily nuclear and involved in metabolism, DNA repair, and inflammation.[10][12] SIRT2 is predominantly cytoplasmic and plays a role in cell cycle control and cytoskeletal dynamics. SIRT3 is located in the mitochondria and is a key regulator of mitochondrial function and metabolism.[11][13]
Caption: Simplified signaling pathways of SIRT1, SIRT2, and SIRT3.
Experimental Workflow for Sirtuin Inhibitor Screening
The process of identifying and characterizing sirtuin inhibitors involves a series of steps, from initial screening to detailed kinetic analysis.
Caption: General workflow for the screening and characterization of sirtuin inhibitors.
References
- 1. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of certain benzothieno[3,2-d]pyrimidine derivatives as a selective SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]
- 8. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-Based Enzyme Assays for Sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thienopyrimidine-Based VEGFR-2 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of novel thienopyrimidine derivatives as potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors.
The thienopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, particularly targeting VEGFR-2, a key mediator of angiogenesis in cancer. This guide provides a head-to-head comparison of several leading thienopyrimidine-based VEGFR-2 inhibitors, summarizing their biological activity from various preclinical studies. Detailed experimental protocols and visual diagrams of the underlying signaling pathway and experimental workflows are included to support further research and development in this critical area of oncology.
Performance Data of Thienopyrimidine-Based VEGFR-2 Inhibitors
The following tables summarize the in vitro inhibitory activity of various thienopyrimidine derivatives against VEGFR-2 and their anti-proliferative effects on different cancer cell lines.
Table 1: In Vitro VEGFR-2 Inhibition and Anti-proliferative Activity of Thienopyrimidine Derivatives
| Compound ID | VEGFR-2 IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| 8e | 3.9 | - | - | [1][2] |
| 8b | 5 | HepG2 | - | [1][2][3] |
| 21e | 21 | - | - | [4][5] |
| 21b | 33.4 | - | - | [4][5] |
| 6b | 53.63 | MDA-231 | 5.91 | [6] |
| MCF-7 | 7.16 | [6] | ||
| A thieno[2,3-d]pyrimidine derivative | 68.13 | HepG2 | 6.60 | |
| PC3 | 11.25 | |||
| 8b (from another study) | 73 | HepG2 | 8.24 | [3][7] |
| PC3 | 16.35 | [7] | ||
| 17f | 230 | HCT-116 | 2.80 | [7][8] |
| HepG2 | 4.10 | [7][8] | ||
| 5f | 1230 | MCF-7 | - | [9][10] |
Table 2: In Vivo Efficacy of Thienopyrimidine Derivatives
| Compound ID | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| 21b | Ehrlich ascites carcinoma (EAC) solid tumor murine model | 5 and 10 mg/kg/day (oral) | Potent anticancer activity | [4][5] |
| 21e | Ehrlich ascites carcinoma (EAC) solid tumor murine model | 5 and 10 mg/kg/day (oral) | Potent anticancer activity | [4][5] |
Kinase Selectivity
While many thienopyrimidine derivatives show high potency for VEGFR-2, their selectivity against other kinases is a critical factor in their development as therapeutic agents. Some derivatives have been designed as dual inhibitors, targeting both VEGFR-2 and other receptors like the epidermal growth factor receptor (EGFR). For instance, compound 5f was developed as a dual EGFR and VEGFR-2 inhibitor.[9][10] Conversely, the development of highly selective VEGFR-2 inhibitors, such as the non-thienopyrimidine compound CHMFL-VEGFR2-002, highlights the feasibility of achieving specificity and potentially reducing off-target effects.[11] A comprehensive kinase panel screening for each of the listed thienopyrimidine compounds would be necessary to fully assess their selectivity profiles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate thienopyrimidine-based VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Test compounds (thienopyrimidine derivatives)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the test compound solution.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for inhibitor evaluation.
References
- 1. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives Against T790M Mutant EGFR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This has spurred the development of novel inhibitors capable of targeting this resistant form of the enzyme. This guide provides a comparative analysis of the efficacy of emerging thieno[2,3-d]pyrimidine-based EGFR inhibitors against the T790M mutant, benchmarked against established therapies.
Overview of T790M-Mediated Resistance
The T790M mutation involves the substitution of a threonine residue with a methionine at position 790 in the ATP-binding pocket of the EGFR kinase domain.[1] This substitution increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors like gefitinib and erlotinib.[2] Third-generation inhibitors, such as osimertinib, are designed to overcome this resistance mechanism.
Comparative Efficacy of Thienopyrimidine Derivatives
Notably, a series of thieno[3,2-d]pyrimidine derivatives have demonstrated significant potency and selectivity for the EGFR L858R/T790M double mutant. For instance, compound B1 from this series exhibited a half-maximal inhibitory concentration (IC50) of 13 nM against EGFR L858R/T790M.[3][4] Furthermore, in cellular assays, compound B1 showed an IC50 of 0.087 µM against the H1975 cell line, which harbors the L858R/T790M mutation.[3][4] Another study on thieno[3,2-d]pyrimidine derivatives identified compounds 6l and 6o with selective inhibition of EGFR L858R/T790M at IC50 values of less than or equal to 250 nM.[5]
Within the thieno[2,3-d]pyrimidine class, compound 12c has been identified as an inhibitor of both wild-type (WT) EGFR and the T790M mutant, with IC50 values of 37.50 nM and 148.90 nM, respectively.[6]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory activity of selected thienopyrimidine derivatives and established EGFR TKIs against the T790M mutant EGFR and relevant cell lines.
| Compound/Drug | Target | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) |
| Compound B1 (Thieno[3,2-d]pyrimidine) | EGFR L858R/T790M | 13[3][4] | H1975 (L858R/T790M) | 87[3][4] |
| Compound 12c (Thieno[2,3-d]pyrimidine) | EGFR T790M | 148.90[6] | A549 (WT) | 12,160[6] |
| Osimertinib | EGFR T790M | - | H1975 (L858R/T790M) | ~10-20 |
| Afatinib | EGFR T790M | - | H1975 (L858R/T790M) | ~50-100 |
| Gefitinib | EGFR T790M | - | H1975 (L858R/T790M) | >5000 |
| Erlotinib | EGFR T790M | - | H1975 (L858R/T790M) | >5000 |
Note: IC50 values for comparator drugs are approximate and can vary based on experimental conditions.
Experimental Protocols
EGFR Kinase Inhibition Assay (Generic Protocol)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR T790M mutant enzyme.
-
Reagents and Materials: Recombinant human EGFR T790M enzyme, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[7][8][9]
-
Procedure:
-
The EGFR T790M enzyme is incubated with varying concentrations of the test compound in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).[7]
-
The reaction is stopped, and the amount of ADP produced (correlating with enzyme activity) is quantified using a detection reagent.[7][8]
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Cell Viability Assay (MTT Assay Protocol)
This assay determines the cytotoxic effect of a compound on cancer cell lines harboring the T790M mutation (e.g., NCI-H1975).
-
Reagents and Materials: NCI-H1975 cells, cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[10][11][12][13]
-
Procedure:
-
NCI-H1975 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]
-
The formazan crystals are dissolved by adding the solubilization solution.[10][11]
-
The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader.[11]
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway with T790M Mutation
References
- 1. T790M - Wikipedia [en.wikipedia.org]
- 2. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. EGFR (T790M) Kinase Enzyme System Application Note [promega.kr]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Proper Disposal of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one must adhere to strict disposal procedures to ensure safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound, minimizing risks and environmental impact.
Immediate Safety and Handling Precautions
This compound is a combustible solid and is classified as harmful if swallowed (Acute Toxicity Category 4, oral). Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Summary of Key Disposal Data
| Parameter | Guideline | Source |
| Chemical State | Solid | |
| Primary Hazard | Harmful if swallowed (Acute Toxicity, Oral, Category 4) | |
| Secondary Hazard | Combustible Solid | |
| Container Type | Clearly labeled, sealed, and compatible container (e.g., high-density polyethylene) | [1][2][3] |
| Labeling | "Hazardous Waste," "this compound," Hazard Pictograms (e.g., GHS07 Exclamation Mark) | [1][4] |
| Segregation | Store separately from incompatible materials, particularly strong oxidizing agents. | [1][4] |
| Disposal Method | Via a licensed hazardous waste disposal company. Do not dispose of in regular trash or down the drain. | [5][6] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware (e.g., weighing boats, gloves, absorbent paper), as hazardous solid chemical waste[3][6].
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified[1][4]. Keep it separate from liquid waste.
2. Containerization:
-
Place the solid waste in a designated, leak-proof, and sturdy container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste[1][3].
-
Ensure the container has a secure, tight-fitting lid to prevent spills or release of dust[1].
-
If the original container is used for disposal, ensure the label is intact and legible[6][7].
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste"[1][5].
-
Identify the contents by writing the full chemical name: "this compound"[1].
-
Include the appropriate hazard pictograms. For this compound, the GHS07 exclamation mark pictogram is required.
-
Record the accumulation start date on the label[6].
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory[6].
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure secondary containment, such as a spill tray, is used to contain any potential leaks[1][2].
-
Store the waste away from incompatible materials, especially strong oxidizing agents, to prevent any potential reactions.
5. Disposal Request and Pickup:
-
Once the container is full or has been in storage for the maximum allowed time (typically 90 days, but check your institution's specific guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3][5].
-
Do not attempt to dispose of this chemical in the regular trash or by flushing it down the drain[1][5].
6. Empty Container Disposal:
-
A container that held this compound can be considered "empty" once all possible contents have been removed.
-
The first rinse of the "empty" container with a suitable solvent (e.g., ethanol, acetone) must be collected and disposed of as hazardous liquid waste[1].
-
After thorough rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste[1][4].
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
